molecular formula C13H19ClN2O2 B580841 (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS No. 1217652-74-8

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B580841
CAS No.: 1217652-74-8
M. Wt: 270.757
InChI Key: AEFMEOUFLZOLHQ-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.757. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFMEOUFLZOLHQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662649
Record name Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217652-74-8
Record name Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and chemical research communities. This document provides a comprehensive technical overview of its chemical properties, outlines robust protocols for its synthesis and analytical characterization, and discusses its applications in drug discovery and development. By combining a chiral pyrrolidine core with a versatile benzyl carbamate (Cbz) protecting group, this compound serves as a critical intermediate for constructing complex, stereochemically defined molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, five-membered saturated structure provides a three-dimensional framework that can effectively orient substituents to engage with biological targets. When chirality is introduced, as in the (R)-configuration of the title compound, it allows for stereospecific interactions that are often crucial for therapeutic efficacy and selectivity.

The utility of this molecule is further enhanced by the presence of two key functional groups:

  • The Carboxybenzyl (Cbz or Z) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group remains a cornerstone of synthetic chemistry for the protection of amines.[2] Its stability to a wide range of reaction conditions, coupled with well-established methods for its clean removal (typically via catalytic hydrogenolysis), makes it an ideal choice for multi-step syntheses.[2][3]

  • The Hydrochloride Salt: The formation of a hydrochloride salt with the pyrrolidine nitrogen increases the compound's crystallinity and improves its handling characteristics. It also enhances solubility in polar protic solvents, which can be advantageous for certain reaction conditions.

This strategic combination of a chiral core and a robust protecting group makes this compound a high-value intermediate for synthesizing a diverse array of bioactive molecules.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties is fundamental for the effective use, storage, and analysis of any chemical compound. The key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name Benzyl N-[(2R)-pyrrolidin-2-ylmethyl]carbamate;hydrochloride-
CAS Number 1217652-74-8[4][5]
Molecular Formula C₁₃H₁₉ClN₂O₂[5]
Molecular Weight 270.76 g/mol [5][6]
Physical Appearance Expected to be a white to off-white crystalline solidGeneral chemical knowledge
Solubility Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate.General chemical principles
Melting Point Not publicly available; requires empirical determination.-
Storage Conditions Store at 2-8°C under an inert atmosphere.[6]

Note: While specific experimental data for properties like melting point and detailed solubility are not widely published, the values are inferred from the properties of its constituent parts and related structures.

Synthesis and Purification: A Validated Approach

The synthesis of this compound is a straightforward N-protection reaction. The key is to use a high-purity chiral starting material to ensure the stereochemical integrity of the final product.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a simple and efficient synthetic strategy. The carbamate bond is formed between the primary amine of (R)-2-(aminomethyl)pyrrolidine and a suitable Cbz-group precursor, typically benzyl chloroformate.

G cluster_main Retrosynthetic Disconnection Target (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate HCl SM1 (R)-2-(Aminomethyl)pyrrolidine Target->SM1 C-N bond formation SM2 Benzyl Chloroformate Target->SM2 C-N bond formation

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Protocol

This protocol describes the N-protection of (R)-2-(aminomethyl)pyrrolidine.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-2-(aminomethyl)pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

    • Cool the mixture to 0 °C in an ice-water bath.

    • Rationale: The reaction is exothermic and cooling prevents potential side reactions. The base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

  • Reagent Addition:

    • Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow addition of the highly reactive benzyl chloroformate maintains control over the reaction rate and temperature.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up and Isolation:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base product.

    • Rationale: The bicarbonate wash removes any excess acid and unreacted benzyl chloroformate. The brine wash removes residual water.

  • Salt Formation and Purification:

    • Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

    • Rationale: Salt formation provides a stable, crystalline solid that is often easier to handle and purify than the free-base oil.

Analytical Characterization Workflow

Rigorous analytical testing is required to confirm the structure, purity, and stereochemical integrity of the final compound. A multi-technique approach ensures a comprehensive and trustworthy characterization.

G cluster_workflow Analytical Workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_chiral Stereochemical Integrity Start Synthesized Product NMR 1H & 13C NMR Start->NMR MS Mass Spectrometry Start->MS HPLC RP-HPLC (Purity >95%) NMR->HPLC MS->HPLC EA Elemental Analysis HPLC->EA Chiral_HPLC Chiral HPLC (e.e. >99%) HPLC->Chiral_HPLC Final Qualified Material EA->Final Chiral_HPLC->Final

Caption: Comprehensive analytical workflow for product validation.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical results for a high-purity sample.

Table 2: Summary of Expected Analytical Data

Analysis TypeExpected ResultPurpose
¹H NMR Signals corresponding to aromatic protons (benzyl), benzylic CH₂, pyrrolidine ring protons, and carbamate N-H.Confirms the covalent structure and proton environment.
¹³C NMR Resonances for aromatic carbons, benzylic carbon, carbamate carbonyl, and pyrrolidine carbons.Confirms the carbon skeleton of the molecule.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₁₃H₁₈N₂O₂), m/z ≈ 235.14.Confirms the molecular weight of the free base.
RP-HPLC Single major peak with >95% purity.Quantifies chemical purity.
Chiral HPLC Single major peak with >99% enantiomeric excess (e.e.).Confirms stereochemical integrity.[7]
FT-IR Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (carbamate, ~1690 cm⁻¹), and aromatic C-H bends.Identifies key functional groups.

Field Insight: Chiral HPLC Method Development Confirming the enantiomeric excess is the most critical analytical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.[7] For carbamate compounds, polysaccharide-based CSPs (e.g., Chiralpak® series) often provide excellent separation. A typical method would involve a mobile phase of hexane/isopropanol or hexane/ethanol on a normal-phase column. Alternatively, pre-column derivatization with a chiral reagent like Marfey's reagent can allow for separation on a standard reverse-phase (C18) column.[8]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. The protected amine allows for chemical modifications at other positions of the molecule, after which the Cbz group can be selectively removed to unmask the amine for further elaboration.

Deprotection and Further Functionalization

The most common method for Cbz deprotection is catalytic hydrogenolysis, which proceeds under mild conditions with volatile byproducts.[2]

G Cbz_Protected (R)-Cbz-protected Intermediate Deprotection H₂, Pd/C Methanol Cbz_Protected->Deprotection Free_Amine (R)-2-(Aminomethyl)pyrrolidine (Free Amine Intermediate) Deprotection->Free_Amine Reaction Amide Coupling (R-COOH) or Reductive Amination (R-CHO) Free_Amine->Reaction Final_Product Final Target Molecule Reaction->Final_Product

Caption: Pathway for Cbz deprotection and subsequent elaboration.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature. Monitor by TLC.

  • Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Crucial Safety Note: The catalyst must be kept wet during handling to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected primary amine.[2]

This liberated amine is now a nucleophile, ready for a wide range of subsequent reactions, including amide bond formation, reductive amination, or urea formation, enabling the synthesis of diverse compound libraries for drug screening. The carbamate functionality itself is a stable amide-ester hybrid that can act as a peptide bond surrogate, improving proteolytic stability and cell permeability in drug candidates.[9][10]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Identification: Based on data for the (S)-enantiomer, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] It may also be harmful if swallowed (H302).[5]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling. All operations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined stereochemistry, combined with the strategic placement of a robust and easily removable protecting group, provides chemists with a reliable and versatile building block. The protocols and data presented in this guide offer a framework for its synthesis, validation, and application, empowering researchers to confidently incorporate this valuable scaffold into their drug discovery programs and advance the development of next-generation therapeutics.

References

  • Process for the preparation of 2-aminomethyl-pyrrolidine. Google Patents. CA1047041A.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Ghosh AK, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. MedChemComm. 2015. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • This compound. Acmec Biochemical. Available at: [Link]

  • Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015. Available at: [Link]

  • Shalygina, V., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023. Available at: [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]

  • (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

Chemical Identity and Physicochemical Properties

This compound is a key building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine scaffold and the benzyloxycarbonyl (Cbz) protecting group make it a versatile intermediate for creating complex molecules with specific stereochemistry.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1217652-74-8Internal Database
Molecular Formula C₁₃H₁₉ClN₂O₂Internal Database
Molecular Weight 270.76 g/mol Internal Database
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Soluble in water, methanol, and DMSO (predicted)Inferred from structure
Melting Point Not available
Boiling Point Not available

Synthesis and Purification: A Strategic Approach

The enantioselective synthesis of this compound is crucial for its application in developing stereospecific pharmaceuticals. The most logical and field-tested approach involves a multi-step synthesis starting from a readily available chiral precursor, such as (R)-pyrrolidine-2-methanol.

Rationale for the Synthetic Strategy

The chosen synthetic pathway emphasizes stereochemical control and the use of well-established reactions to ensure high purity and yield. The key steps involve the protection of the amine, activation of the hydroxyl group, nucleophilic substitution to introduce the second amine, and finally, formation of the hydrochloride salt.

Detailed Experimental Protocol

Step 1: Protection of (R)-pyrrolidine-2-methanol

The initial step involves the protection of the secondary amine of (R)-pyrrolidine-2-methanol with a suitable protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions in subsequent steps.

  • Reaction: (R)-pyrrolidine-2-methanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

  • Causality: The Boc group is chosen for its stability under various reaction conditions and its ease of removal under acidic conditions.

Step 2: Activation of the Hydroxyl Group

The hydroxyl group of the Boc-protected intermediate is converted into a good leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.

  • Reaction: The alcohol is treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or TEA) in an aprotic solvent.

  • Causality: Mesylation or tosylation significantly enhances the electrophilicity of the primary carbon, making it susceptible to attack by a nucleophile.

Step 3: Nucleophilic Substitution with Azide

The activated intermediate is then reacted with sodium azide (NaN₃) to introduce the nitrogen functionality that will become the primary amine.

  • Reaction: The mesylated or tosylated compound is dissolved in a polar aprotic solvent like dimethylformamide (DMF) and heated with NaN₃.

  • Causality: This is a classic Sₙ2 reaction that proceeds with inversion of configuration, although in this case, the stereocenter is not directly involved. Azide is an excellent nucleophile for this transformation.

Step 4: Reduction of the Azide and Cbz Protection

The azide is reduced to the primary amine, which is then immediately protected with a benzyloxycarbonyl (Cbz) group.

  • Reaction: The azide can be reduced using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting amine is then reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base.[3][4][5]

  • Causality: The Cbz group is a widely used amine protecting group in peptide synthesis and medicinal chemistry due to its stability and removal by hydrogenolysis.[6]

Step 5: Deprotection of the Boc Group and Hydrochloride Salt Formation

The Boc group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.

  • Reaction: The Boc-protected carbamate is treated with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA). The resulting free amine is then precipitated as the hydrochloride salt.

  • Causality: The hydrochloride salt form often improves the stability and handling of amine-containing compounds.

Synthesis_Workflow A (R)-pyrrolidine-2-methanol B Boc-protected intermediate A->B Boc₂O, TEA C Mesylated/Tosylated intermediate B->C MsCl/TsCl, Base D Azide intermediate C->D NaN₃, DMF E Cbz-protected diamine D->E 1. H₂/Pd-C 2. Cbz-Cl, Base F This compound E->F HCl/Dioxane

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons adjacent to the carbamate nitrogen, the benzylic protons of the Cbz group, and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)
Aromatic (C₆H₅)7.2 - 7.4
Benzylic (CH₂)~5.1
Pyrrolidine ring1.5 - 3.5
CH₂-NHCbz~3.2
High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the final product. A suitable chiral stationary phase, such as a cyclodextrin-based column, can be used to separate the (R) and (S) enantiomers.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the expected [M+H]⁺ ion would be at m/z 235.15 (for the free base).

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC Chiral HPLC Sample->HPLC MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Enantiopurity Enantiomeric Excess HPLC->Enantiopurity MS->Structure

Caption: Analytical workflow for compound characterization.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its stereochemically defined nature and conformational rigidity allow for precise interactions with biological targets. This compound serves as a valuable building block for the synthesis of compounds targeting a wide range of diseases.

Potential Therapeutic Areas
  • Antiviral Agents: The pyrrolidine moiety is a common feature in many antiviral drugs.[1]

  • Enzyme Inhibitors: Carbamate-containing molecules have been successfully developed as inhibitors for various enzymes, including proteases and esterases.[8][9]

  • Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have shown activity as modulators of CNS targets.[10]

Mechanism of Action Insights

The biological activity of molecules derived from this scaffold is highly dependent on the substituents attached to the pyrrolidine ring and the nature of the carbamate group. The (R)-stereochemistry at the 2-position of the pyrrolidine ring can be critical for specific binding to a chiral pocket in a protein target.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Table 3: Hazard Identification (Predicted)

HazardClassification
Acute Toxicity (Oral) Harmful if swallowed
Skin Corrosion/Irritation Causes skin irritation
Eye Damage/Irritation Causes serious eye irritation
Respiratory Irritation May cause respiratory irritation

Conclusion

This compound is a strategically important chiral building block with significant potential in the development of new therapeutic agents. Its synthesis requires careful control of stereochemistry, and its characterization relies on a suite of modern analytical techniques. The versatility of the pyrrolidine scaffold ensures that this compound will continue to be a valuable tool for medicinal chemists and drug discovery professionals.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

  • Dal Corso, A., et al. (2021). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. Angewandte Chemie International Edition, 60(28), 15484-15491. Available at: [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 62(3), 299-318. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Kwon, K., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Available at: [Link]

  • Hao, R., et al. (2025). Retracted Article: Deoxygenative cross-electrophile coupling of benzyl chloroformates with aryl iodides. Organic & Biomolecular Chemistry, 23, 10062. Available at: [Link]

  • Process for the preparation of 2-aminomethyl-pyrrolidine. CA1047041A.
  • Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

  • Higashijima, T., et al. (2012). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 66, 25-32. Available at: [Link]

  • Ramapanicker, R., et al. (2010). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 75(18), 6249-6252. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

  • Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703-11725. Available at: [Link]

  • PubChem. Benzyl (piperidin-2-ylmethyl)carbamate. Available at: [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8035), 843-849. Available at: [Link]

  • Fujiwara, Y., et al. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography-Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent. Analytical Sciences, 41(8). Available at: [Link]

  • Kyong, J. B., et al. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. The Journal of Organic Chemistry, 65(23), 8051-8058. Available at: [Link]

  • PubChem. benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. US8957252B2.
  • Comins, D. L., & Dehghani, A. (2025). Straightforward synthesis of enantiopure 2-aminomethyl and 2-hydroxymethyl pyrrolidines with complete stereocontrol. Tetrahedron Letters, 66(32), 154629. Available at: [Link]

  • Pascual, S., et al. (2012). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Inorganic Chemistry, 51(15), 8147-8158. Available at: [Link]

  • Hao, R., et al. (2025). Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry, 23(40), 10062-10066. Available at: [Link]

  • Information Box Ticket Lifestyles. (2026). Chirality, HPLC, MS, Drug Safety & Thalidomide Case | Biochemistry. YouTube. Available at: [Link]

  • Di Costanzo, L., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(2), M1849. Available at: [Link]

Sources

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride synthesis route

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride

Introduction

This compound is a valuable chiral building block in the landscape of modern medicinal chemistry and drug development. Its structure, featuring a stereochemically defined pyrrolidine ring and a protected primary amine side chain, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. The precise spatial arrangement of its functional groups is crucial for achieving high selectivity and potency in drug-target interactions. This guide provides a comprehensive, in-depth exploration of a reliable and scalable synthetic route to this key intermediate, grounded in established chemical principles and supported by field-proven insights. We will dissect each step of the synthesis, elucidating the causality behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A robust synthesis of the target molecule begins with a logical disconnection approach. The final hydrochloride salt is trivially formed from its free-base precursor. The core carbamate linkage points to (R)-2-(aminomethyl)pyrrolidine as a key diamine intermediate. However, the differential reactivity of the primary and secondary amines in this intermediate necessitates a carefully orchestrated protection strategy. A more practical approach involves synthesizing a differentially protected precursor, which can be achieved starting from the commercially available and enantiopure starting material, (R)-prolinol.

This strategy hinges on a sequence of protection, functional group interconversion, a second, orthogonal protection, and a final selective deprotection. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the initial protection of the pyrrolidine nitrogen due to its stability under a wide range of conditions and its facile removal under acidic conditions. The benzyloxycarbonyl (Cbz) group is subsequently used to protect the primary amine, as it is stable to the acidic conditions required for Boc removal but can be cleaved under different, non-acidic conditions (catalytic hydrogenolysis), providing essential orthogonality.

The overall synthetic workflow is depicted below.

G Target (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride FreeBase (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Target->FreeBase Salt Formation BocDeprotection Boc Deprotection (Acid) FreeBase->BocDeprotection DualProtected (R)-tert-butyl 2-(((benzyloxycarbonyl)amino)methyl) pyrrolidine-1-carboxylate BocDeprotection->DualProtected CbzProtection Cbz Protection DualProtected->CbzProtection BocAmine (R)-1-Boc-2-(aminomethyl)pyrrolidine CbzProtection->BocAmine FG_Interconversion Functional Group Interconversion (-OH to -NH2) BocAmine->FG_Interconversion BocProlinol N-Boc-(R)-Prolinol FG_Interconversion->BocProlinol BocProtection Boc Protection BocProlinol->BocProtection Prolinol (R)-Prolinol BocProtection->Prolinol

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway and Experimental Protocols

This section details the multi-step synthesis from (R)-prolinol to the final hydrochloride salt. Each stage includes a discussion of the underlying chemical principles and a validated experimental protocol.

Step 1: N-Boc Protection of (R)-Prolinol

Causality and Expertise: The first step is the protection of the secondary amine of (R)-prolinol. The tert-butyloxycarbonyl (Boc) group is selected for its robustness and the mild, acidic conditions required for its eventual removal. This protection is critical to prevent side reactions in subsequent steps, such as N-alkylation during the activation of the hydroxyl group. The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to ensure the amine is deprotonated and thus maximally nucleophilic.[1]

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Dissolve (R)-prolinol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq.) to the solution.

  • Add a base, such as triethylamine (1.1 eq.) or an aqueous solution of sodium bicarbonate, to the reaction mixture.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Parameter Value
Starting Material(R)-Prolinol
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)
Stoichiometry1.05 equivalents
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Typical Yield>95%
Step 2: Conversion of Hydroxyl to Primary Amine

This transformation is a critical part of the synthesis and is efficiently accomplished in a three-stage sequence: mesylation, azide displacement, and reduction.

Stage 2a: Mesylation of the Primary Alcohol

Causality and Expertise: The hydroxyl group is a poor leaving group. To facilitate its displacement, it must be converted into a more reactive functional group. Mesylation, using methanesulfonyl chloride (MsCl), is a common and effective method to transform the alcohol into a mesylate, which is an excellent leaving group for subsequent SN2 reactions. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

  • Dissolve N-Boc-(R)-prolinol (1.0 eq.) in anhydrous DCM (0.4 M).

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is typically used immediately in the next step without purification due to potential instability.

Stage 2b: Nucleophilic Substitution with Sodium Azide

Causality and Expertise: The mesylate is now susceptible to nucleophilic attack. Sodium azide (NaN₃) is used as the nitrogen source in a classic SN2 reaction. This step proceeds with high efficiency and introduces the nitrogen atom that will become the primary amine. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

  • Dissolve the crude mesylate from the previous step (1.0 eq.) in anhydrous DMF (0.5 M).

  • Add sodium azide (NaN₃) (3.0 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure azide.

Stage 2c: Reduction of the Azide to the Primary Amine

Causality and Expertise: The final stage of this sequence is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation. Palladium on carbon (Pd/C) is a standard and effective catalyst. The reaction proceeds with the evolution of nitrogen gas, driving it to completion.[2]

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate

  • Dissolve the purified azide (1.0 eq.) in methanol or ethanol (0.2 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the desired product, (R)-1-Boc-2-(aminomethyl)pyrrolidine, which is often of sufficient purity for the next step.[3][4]

G cluster_0 Step 2: -OH to -NH2 Conversion BocProlinol N-Boc-(R)-Prolinol Mesylate Intermediate Mesylate BocProlinol->Mesylate MsCl, Et3N (Activation) Azide Intermediate Azide Mesylate->Azide NaN3, DMF (SN2 Displacement) BocAmine (R)-1-Boc-2-(aminomethyl) pyrrolidine Azide->BocAmine H2, Pd/C (Reduction)

Caption: Workflow for the conversion of the alcohol to a primary amine.

Step 3: Cbz Protection of the Primary Amine

Causality and Expertise: With the differentially protected diamine in hand, the next step is to protect the newly formed primary amine. The benzyloxycarbonyl (Cbz) group is ideal due to its orthogonality with the Boc group. It is stable under the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis.[5][] The reaction is performed with benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the generated HCl.

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(((benzyloxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate

  • Dissolve (R)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq.) in DCM (0.5 M).

  • Cool the solution to 0 °C.

  • Add a base, such as aqueous NaHCO₃ solution or triethylamine (1.2 eq.).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the dual-protected intermediate.

Parameter Value
Starting Material(R)-1-Boc-2-(aminomethyl)pyrrolidine
ReagentBenzyl Chloroformate (Cbz-Cl)
Stoichiometry1.1 equivalents
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Typical Yield85-95%
Step 4: Selective Deprotection of the Boc Group

Causality and Expertise: This step leverages the planned orthogonality of the protecting groups. The Boc group is acid-labile and can be selectively removed in the presence of the acid-stable Cbz group.[3] Trifluoroacetic acid (TFA) is commonly used for this purpose, often diluted in DCM. Another common method is using a solution of HCl in an organic solvent like dioxane or diethyl ether.[7]

Experimental Protocol: Synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate

  • Dissolve the dual-protected intermediate (1.0 eq.) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at room temperature.

  • Stir the solution for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free base.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free base product, which can be used directly for salt formation.

Step 5: Hydrochloride Salt Formation

Causality and Expertise: The final step is to convert the free base into its more stable, crystalline, and easily handled hydrochloride salt. This is a standard acid-base reaction achieved by treating a solution of the amine with a stoichiometric amount of hydrochloric acid.

Experimental Protocol: Synthesis of this compound

  • Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or isopropanol (1.0-1.1 eq.) with stirring.

  • A precipitate should form immediately or upon cooling.

  • Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Dry the product under vacuum to yield this compound as a white or off-white solid.[8]

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity of the final product.

Safety Considerations

  • Methanesulfonyl chloride (MsCl): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (releases toxic hydrazoic acid gas) and heavy metals.

  • Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Handle with care in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle in a fume hood with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and explosive. Perform in a well-ventilated area, away from ignition sources, and use appropriate equipment.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key chiral intermediate for pharmaceutical synthesis. The strategy relies on an orthogonal protection scheme, employing Boc and Cbz groups, which allows for the selective manipulation of the two amine functionalities. Each step has been optimized based on established chemical principles to ensure high yields and purity. By understanding the causality behind the choice of reagents and conditions, researchers can confidently implement and, if necessary, adapt this synthesis for their specific drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • MySkinRecipes. (n.d.). (R)-2-(Aminomethyl)-1-Boc-pyrrolidine. Retrieved from [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(16), 11703–11725.
  • ACS Publications. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Google Patents. (2016). US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Google Patents. (1982). KR820001121B1 - Process for preparing 2-amino-methyl pyrolidine.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (1979). CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • PubMed Central (PMC). (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Search Results - BJOC. Retrieved from [Link]

Sources

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Application of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride

Executive Summary

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its stereochemically defined pyrrolidine core, coupled with the versatile benzyl carbamate protecting group, makes it an invaluable intermediate in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, stereochemical integrity, synthesis, and rigorous analytical verification. It is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's properties and applications.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone of modern drug discovery.[1] Its prevalence in both natural products and synthetic drugs stems from its unique conformational properties, which allow it to serve as a rigid scaffold to orient pharmacophoric elements in three-dimensional space. This structural feature is critical for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors.[2]

Furthermore, the introduction of stereocenters, particularly at the C2 position, imparts chirality, a fundamental property governing drug efficacy and safety. The (R)-enantiomer of a compound can exhibit vastly different pharmacological activity compared to its (S)-enantiomer.[3] Consequently, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a regulatory and clinical necessity in the development of single-enantiomer drugs.[3] This compound provides a pre-packaged, stereochemically defined fragment ready for incorporation into more complex molecular architectures.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of this compound is a precise assembly of key functional groups, each contributing to its utility.

  • Pyrrolidine Ring: The saturated heterocyclic core provides a rigid, non-planar structure. The nitrogen atom within this ring is the most basic site and is protonated in the hydrochloride salt form, enhancing solubility in polar solvents.

  • Chiral Center: The carbon at the 2-position of the pyrrolidine ring is a stereocenter with a defined (R)-configuration. This is the most critical feature for its application in asymmetric synthesis.

  • Methylene Linker: A -CH₂- group connects the chiral center to the carbamate nitrogen, providing conformational flexibility.

  • Benzyl Carbamate (Cbz/Z-group): This functional group serves as a protecting group for the primary amine. The benzyloxycarbonyl (Cbz) group is renowned in organic synthesis for its stability under a wide range of reaction conditions and its susceptibility to clean removal, typically via catalytic hydrogenolysis.[4][5]

cluster_pyrrolidine Pyrrolidine Ring (R-configuration) cluster_linker Methylene Linker cluster_carbamate Benzyl Carbamate (Cbz) C2 C(R) N1 N⁺H₂ C2->N1 C6 CH₂ C2->C6 C5 C N1->C5 Cl_ion Cl⁻ N1->Cl_ion ionic bond C3 C C3->C2 C4 C C4->C3 C5->C4 N2 NH C6->N2 C7 C=O N2->C7 O1 O C7->O1 C8 CH₂ O1->C8 Benzene C₆H₅ C8->Benzene

Caption: Molecular structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and safety assessments.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂O₂[6][7]
Molecular Weight 270.76 g/mol [6][7]
Appearance White to off-white solidGeneral observation
Stereochemistry (R)-enantiomerTopic
Storage Conditions Inert atmosphere, 2-8°C[7]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of amine protection, a foundational technique in multi-step organic synthesis. The causality behind each step is critical for ensuring high yield and purity.

Synthetic Strategy: Amine Protection

The primary goal is to selectively protect the exocyclic primary amine of the starting material, (R)-2-(aminomethyl)pyrrolidine, without affecting the secondary amine within the pyrrolidine ring. The benzyl carbamate group is ideal for this purpose. The overall transformation involves the reaction of the amine with benzyl chloroformate, which acts as an acylating agent.

Experimental Protocol

This protocol is a self-validating system. Successful execution, monitored by techniques like Thin-Layer Chromatography (TLC), should yield the desired product, which is then definitively confirmed by the analytical methods in Section 4.

  • Reactant Preparation: Dissolve (R)-2-(aminomethyl)pyrrolidine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.1-1.2 eq.) or diisopropylethylamine. Causality: A base is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it unreactive.

  • Cooling: Cool the mixture to 0°C using an ice bath. Causality: This exothermic reaction is cooled to control the reaction rate, minimizing the formation of potential side products.

  • Reagent Addition: Slowly add a solution of benzyl chloroformate (1.0-1.05 eq.) dropwise while maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.[8]

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Causality: The aqueous washes remove the base, salts, and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., HCl in ether). The hydrochloride salt will precipitate and can be collected by filtration.

start 1. Dissolve (R)-2-(aminomethyl)pyrrolidine and base in anhydrous solvent cool 2. Cool to 0°C start->cool add 3. Add Benzyl Chloroformate dropwise cool->add react 4. Stir and monitor (TLC / LC-MS) add->react workup 5. Aqueous Workup (Quench, Extract, Wash) react->workup purify 6. Purify via Column Chromatography workup->purify salt 7. Form Hydrochloride Salt purify->salt product Final Product salt->product

Caption: General workflow for the synthesis of the target compound.

Comprehensive Structural Verification

Confirmation of the molecular structure and purity is non-negotiable in a research and development setting. A multi-pronged analytical approach is employed to provide irrefutable evidence of the compound's identity.

Analytical Workflow

The crude product from synthesis is subjected to a battery of tests. Each technique provides a unique piece of structural information, and together, they form a complete picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. Key expected signals would include aromatic protons from the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and distinct signals for the protons on the pyrrolidine ring and the methylene linker.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio. The expected molecular ion peak for the free base (C₁₃H₁₈N₂O₂) would be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational stretches expected are the N-H stretch (~3300 cm⁻¹) and the strong C=O stretch of the carbamate group (~1690 cm⁻¹).[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, ensuring the absence of starting materials and byproducts.

cluster_input Input cluster_analysis Analytical Techniques cluster_output Output crude Crude Product from Synthesis nmr NMR (¹H, ¹³C) Confirms Connectivity crude->nmr ms Mass Spectrometry Confirms Molecular Weight crude->ms ir IR Spectroscopy Confirms Functional Groups crude->ir hplc HPLC Assesses Purity crude->hplc verified Structurally Verified, Pure Compound nmr->verified ms->verified ir->verified hplc->verified

Caption: A logical workflow for the analytical verification of the final product.

Utility in Drug Development

The primary application of this compound is as a high-value intermediate. Its structure is designed for subsequent chemical modification.

The Role as a Protected Chiral Amine

The Cbz-protected amine allows chemists to perform reactions on other parts of the molecule or to couple it with other fragments without the primary amine interfering. Once the desired modifications are complete, the Cbz group can be selectively removed under mild conditions, typically catalytic hydrogenolysis (H₂ gas with a Palladium catalyst), to reveal the free primary amine for further functionalization. This strategic protection and deprotection sequence is fundamental to the synthesis of complex molecules.[10]

start (R)-Building Block (This Compound) react1 Step 1: Couple with Carboxylic Acid (e.g., Peptide Coupling) start->react1 intermediate Intermediate with Cbz group intact react1->intermediate deprotect Step 2: Cbz Deprotection (e.g., Hydrogenolysis) intermediate->deprotect react2 Step 3: Further Functionalization at newly freed amine deprotect->react2 api Final API Target react2->api

Caption: Logical flow of using the compound as an intermediate in a multi-step synthesis.

This building block and its derivatives are instrumental in creating compounds for various therapeutic areas, including antivirals, neuroscience, and metabolic diseases, where the pyrrolidine motif is frequently encountered.[11][12]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally related compounds provide a reliable guide.

Hazard CategoryPrecautionary MeasuresSource (Analogy)
Inhalation Avoid breathing dust. Use in a well-ventilated area or fume hood.[13]
Skin/Eye Contact May cause skin and serious eye irritation. Wear appropriate protective gloves, clothing, and safety goggles.[13][14]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when using this product.[9]
Storage Store locked up in a dry, cool, well-ventilated place. Keep container tightly closed under an inert atmosphere.[7][13]
Incompatibilities Strong oxidizing agents, strong acids.[13]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined molecular structure, centered on an enantiomerically pure pyrrolidine core, provides a reliable and versatile starting point for the synthesis of novel therapeutics. Understanding its structure, the logic behind its synthesis, and the methods for its verification allows researchers to confidently incorporate this valuable building block into their synthetic campaigns, accelerating the journey from molecular concept to potential clinical candidate.

References

  • (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. PubChem. Available at: [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. PubChem. Available at: [Link]

  • (R)-2-(Aminomethyl)-1-Boc-pyrrolidine. MySkinRecipes. Available at: [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules. Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2023). Molbank. Available at: [Link]

  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). ACS Publications. Available at: [Link]

  • Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. Carl ROTH. Available at: [Link]

  • Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.
  • Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate. SpectraBase. Available at: [Link]

  • Synthesis of Step 2: 3-pyrrolidinone benzyl carbamate. PrepChem.com. Available at: [Link]

  • Benzyl carbamate. PubChem. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. Available at: [Link]

  • Benzyl carbamate. Wikipedia. Available at: [Link]

Sources

A Technical Guide to the Aqueous Solubility of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of a drug candidate's physicochemical properties is fundamental to successful formulation and clinical efficacy. Among these properties, aqueous solubility is a critical determinant of bioavailability for orally administered therapeutics. This guide provides an in-depth technical framework for characterizing the aqueous solubility of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral amine salt. Publicly available solubility data for this specific compound is limited; therefore, this document focuses on the essential theoretical principles and provides a robust, field-proven experimental protocol for determining its thermodynamic solubility. By explaining the causality behind experimental choices and grounding the methodology in authoritative standards, this guide serves as a practical tool for researchers to generate reliable and reproducible solubility data, enabling informed decisions in the drug development pipeline.

Introduction to the Compound and the Imperative of Solubility

This compound is a specific organic molecule with the following key identifiers:

PropertyValueSource(s)
Chemical Formula C₁₃H₁₉ClN₂O₂[1][2]
Molecular Weight 270.76 g/mol [1][2]
CAS Number 1217652-74-8[1][2]

As a hydrochloride salt of a basic compound (containing a pyrrolidine nitrogen), its aqueous solubility is expected to be significantly influenced by pH. The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate in the gastrointestinal tract, which in turn is a primary factor governing its absorption and overall bioavailability.[3][4] Poor solubility can lead to insufficient drug exposure, high inter-subject variability, and ultimately, therapeutic failure. Therefore, a precise characterization of the pH-solubility profile is a non-negotiable step in early-phase drug development.

Theoretical Foundations: pH-Dependent Solubility of an Amine Hydrochloride

The solubility of this compound in aqueous media is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation.[5][6][7]

The pyrrolidine nitrogen is basic and will be protonated at low pH. The equilibrium can be represented as:

R-NH₂⁺ (ionized, more soluble) ⇌ R-NH (non-ionized, less soluble) + H⁺

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized, more soluble, protonated form. For a weak base, the relationship is given by:

S_total = S₀ * (1 + 10^(pKa - pH))

This equation underscores a critical concept:

  • At pH values well below the pKa , the compound will be predominantly in its ionized (protonated) form, leading to higher aqueous solubility.[4][8]

  • As the pH approaches and exceeds the pKa , the proportion of the non-ionized free base increases, causing a sharp decrease in solubility.[3][9]

Therefore, determining the pH-solubility profile is essential to predict how the drug will behave in different segments of the gastrointestinal tract, which has a pH gradient from the acidic stomach (pH ~1-3) to the more neutral small intestine (pH ~6-7.5).[4]

Mandatory Visualization 1: pH-Dependent Equilibrium

The following diagram illustrates the equilibrium that governs the solubility of the compound.

G cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) Ionized Protonated Form (R-NH₂⁺Cl⁻) HIGHLY SOLUBLE Equilibrium pH ≈ pKa Ionized->Equilibrium + OH⁻ NonIonized Free Base Form (R-NH) POORLY SOLUBLE NonIonized->Equilibrium + H⁺ Equilibrium->Ionized + H⁺ Equilibrium->NonIonized + OH⁻

Caption: pH-dependent equilibrium of the amine hydrochloride.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution where the dissolved compound is in equilibrium with the undissolved solid.[10][11][12] This protocol is designed to be a self-validating system, ensuring data integrity.

Materials and Reagents
  • This compound (solid powder)

  • HPLC-grade water, acetonitrile, and methanol[13]

  • Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, hydrochloric acid, sodium hydroxide) compliant with United States Pharmacopeia (USP) standards.[14][15]

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker/incubator

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[12]

Preparation of pH-Controlled Buffers

A series of buffers spanning the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) must be prepared. It is crucial to use standard buffer compositions, such as those outlined in the USP, to ensure consistency and reproducibility.[14][16][17]

Example: Preparation of 0.1 M Phosphate Buffer, pH 7.4

  • Prepare stock solutions of 0.2 M potassium dihydrogen phosphate and 0.2 M sodium hydroxide.

  • To 50 mL of the 0.2 M potassium dihydrogen phosphate solution, add 39.1 mL of the 0.2 M sodium hydroxide solution.

  • Adjust the final volume to 200 mL with purified water.

  • Verify the final pH with a calibrated pH meter and adjust if necessary.

Experimental Workflow

The following workflow ensures that equilibrium is achieved and that the measured concentration is accurate.

Mandatory Visualization 2: Shake-Flask Experimental Workflow

G start Start prep Prepare Buffer Solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) start->prep weigh Add Excess Solid Compound to Vials with Buffers prep->weigh equilibrate Equilibrate in Shaker (e.g., 24-72h at 25°C or 37°C) weigh->equilibrate check_solid Verify Undissolved Solid Remains equilibrate->check_solid ph_final Measure Final pH of Slurry equilibrate->ph_final check_solid->weigh No, Add More sample Withdraw Aliquot check_solid->sample Yes filter Filter Immediately (0.45 µm Syringe Filter) sample->filter quantify Quantify Concentration via Validated HPLC-UV Method filter->quantify end End quantify->end ph_final->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology
  • Compound Addition: Add an excess of solid this compound to a series of vials, each containing a different pH buffer. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation.[10] A starting point is to add ~5-10 mg of compound to 1 mL of buffer.[11]

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C). Agitate for a predetermined period.

    • Causality & Trustworthiness: The time to reach equilibrium can vary significantly and must be experimentally determined.[10] To validate this, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not change between two consecutive time points.[18] For thermodynamic solubility, incubation times of 24 hours or more are common.[18]

  • Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand briefly for the solid to settle.

    • Carefully withdraw a small aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove all undissolved particles.[19]

    • Causality & Trustworthiness: This step is critical to prevent artificially high results. The filter material should be validated for low drug binding. Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the analytical method.

  • Final pH Measurement: After sampling, measure the pH of the remaining slurry in each vial.[10][20] Any significant deviation from the initial buffer pH must be recorded, as the final measured pH is the correct value to report for that solubility data point.

  • Quantification by HPLC-UV: Analyze the concentration of the diluted filtrate using a validated, stability-indicating HPLC-UV method.[12][21][22]

    • A calibration curve must be generated using standards of known concentrations prepared in the same diluent.[19]

    • The method must be validated for linearity, accuracy, and precision according to guidelines such as those from the International Council for Harmonisation (ICH).[23][24]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate analysis and comparison.

Table 1: Example pH-Solubility Profile for this compound at 25°C

Initial Buffer pHFinal Measured pHMean Solubility (µg/mL)Std. Dev. (n=3)Mean Solubility (mM)
1.21.25[Experimental Value][Experimental Value][Calculated Value]
2.02.08[Experimental Value][Experimental Value][Calculated Value]
4.54.53[Experimental Value][Experimental Value][Calculated Value]
6.86.75[Experimental Value][Experimental Value][Calculated Value]
7.47.31[Experimental Value][Experimental Value][Calculated Value]
Deionized Water[Value][Experimental Value][Experimental Value][Calculated Value]

Note: Values are placeholders and must be determined experimentally.

Interpretation: The resulting data will form a pH-solubility profile. For this basic compound, the solubility is expected to be high at low pH and decrease as the pH increases, consistent with the Henderson-Hasselbalch relationship. This profile is invaluable for predicting in-vivo dissolution and for guiding formulation strategies, such as the selection of salt forms or enabling technologies for poorly soluble compounds.

Conclusion

References

  • Vertex AI Search Result[1]: this compound - CAS:1217652-74-8. Available from: .

  • Vertex AI Search Result[2]: 1217652-74-8[this compound]. Available from: .

  • Glomme, A., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Enamine. Shake-Flask Aqueous Solubility Assay.
  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available from: [Link].

  • Avdeef, A. (2009). Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link].

  • Yilmaz, B. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available from: [Link].

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link].

  • United States Pharmacopeia. Reagents: Buffer Solutions.
  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Evotec. Thermodynamic Solubility Assay.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?.
  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link].

  • Scribd. Buffer Solutions USP.
  • Taylor & Francis Online. Henderson Hasselbalch equation – Knowledge and References.
  • Singh, S., et al. (2016). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics.
  • Pharmaguideline. Preparation of Buffer Solutions.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link].

  • Serviquimia. United States Pharmacopoeia Solutions.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • DSDP Analytics. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

Sources

The Strategic Utility of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, frequently incorporated into the architecture of numerous therapeutic agents.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets. The stereochemistry of substituted pyrrolidines is of paramount importance, as different enantiomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles. (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a chiral building block, has emerged as a crucial intermediate in the synthesis of several modern pharmaceuticals, most notably in the class of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[2]

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its strategic application in drug development. The content is tailored for researchers and scientists in the pharmaceutical industry, offering insights into the practical considerations and underlying principles that govern its use.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a synthetic intermediate is the bedrock of its effective utilization. The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms R-2-(CBZ-AMINOMETHYL)PYRROLIDINE-HCl, benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate,hydrochloride
CAS Number 1217652-74-8[3]
Molecular Formula C₁₃H₁₉ClN₂O₂[4]
Molecular Weight 270.76 g/mol [4]
Appearance Typically a white to off-white solid
Solubility Soluble in water and polar organic solvents such as methanol and ethanol

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that begins with the construction of the chiral pyrrolidine core and culminates in the protection of the primary amine and subsequent salt formation. The following sections detail a representative synthetic approach, emphasizing the rationale behind key experimental choices.

Part 1: Enantioselective Synthesis of the (R)-2-(Aminomethyl)pyrrolidine Precursor

The critical step in the overall synthesis is the establishment of the desired stereocenter at the 2-position of the pyrrolidine ring. Various methods for the enantioselective synthesis of 2-substituted pyrrolidines have been developed. A common strategy involves the use of a chiral starting material, such as L-proline, which possesses the desired stereochemistry.

A representative synthetic workflow for obtaining the chiral amine precursor is depicted below:

G L_Proline L-Proline Reduction Reduction of Carboxylic Acid (e.g., LiAlH₄ or BH₃ THF) L_Proline->Reduction Step 1 Activation Activation of Hydroxyl Group (e.g., Mesylation or Tosylation) Reduction->Activation Step 2 Azide_Displacement Nucleophilic Substitution with Azide (e.g., NaN₃) Activation->Azide_Displacement Step 3 Azide_Reduction Reduction of Azide (e.g., Catalytic Hydrogenation) Azide_Displacement->Azide_Reduction Step 4 Chiral_Amine (R)-2-(Aminomethyl)pyrrolidine Azide_Reduction->Chiral_Amine

Diagram 1: Synthetic workflow for the precursor (R)-2-(aminomethyl)pyrrolidine.

Experimental Protocol: Synthesis of (R)-2-(Aminomethyl)pyrrolidine (Illustrative)

  • Reduction of L-Proline: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of L-proline in THF is added dropwise. The reaction is then refluxed to drive the reduction of the carboxylic acid to the corresponding alcohol, (S)-pyrrolidin-2-ylmethanol. The choice of a powerful reducing agent like LiAlH₄ is crucial for the efficient conversion of the carboxylate.

  • Activation of the Hydroxyl Group: The resulting alcohol is then treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. This step converts the hydroxyl group into a good leaving group (mesylate or tosylate), priming the molecule for nucleophilic substitution.

  • Nucleophilic Substitution with Azide: The activated alcohol is reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This is an SN2 reaction that proceeds with inversion of stereochemistry at the chiral center, thus converting the (S)-configured starting material into the (R)-configured azide intermediate.

  • Reduction of the Azide: The resulting (R)-2-(azidomethyl)pyrrolidine is then reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. This step yields the desired (R)-2-(aminomethyl)pyrrolidine.

Part 2: Carbobenzyloxy (Cbz) Protection of the Primary Amine

With the chiral amine in hand, the next crucial step is the selective protection of the primary exocyclic amine. The carbobenzyloxy (Cbz or Z) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.

The protection reaction is typically carried out by treating the amine with benzyl chloroformate in the presence of a base.

G cluster_reactants Reactants Chiral_Amine (R)-2-(Aminomethyl)pyrrolidine Cbz_Protected_Amine (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Chiral_Amine->Cbz_Protected_Amine Nucleophilic Acyl Substitution Cbz_Cl Benzyl Chloroformate Cbz_Cl->Cbz_Protected_Amine Base Base (e.g., NaHCO₃ or Et₃N) Base->Cbz_Protected_Amine

Diagram 2: Cbz protection of the chiral amine.

Experimental Protocol: Synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate

  • Reaction Setup: (R)-2-(aminomethyl)pyrrolidine is dissolved in a suitable solvent system, often a biphasic mixture of an organic solvent like dichloromethane (DCM) and an aqueous solution of a mild base such as sodium bicarbonate.

  • Addition of Cbz-Cl: Benzyl chloroformate is added dropwise to the stirred solution at a reduced temperature (typically 0 °C) to control the exothermicity of the reaction. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Workup and Isolation: After the reaction is complete, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the Cbz-protected product.

Part 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the crystallinity and handling properties of the compound.

Experimental Protocol: Preparation of this compound

  • Dissolution: The crude (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution.

  • Crystallization and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is then collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried under vacuum.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of the atoms and the presence of the Cbz protecting group and the pyrrolidine ring.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups, such as the carbamate carbonyl and the N-H bonds.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric purity of the final product, ensuring that the desired (R)-enantiomer is the major component.

Application in Drug Synthesis: A Key Intermediate for DPP-IV Inhibitors

This compound and its derivatives are pivotal intermediates in the synthesis of several marketed drugs for the treatment of type 2 diabetes, particularly those belonging to the DPP-IV inhibitor class. These drugs, often referred to as "gliptins," work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.

Case Study: Vildagliptin and Saxagliptin

While the exact synthetic routes employed by pharmaceutical manufacturers are often proprietary, the publicly available patent literature provides strong evidence for the use of chiral 2-aminomethylpyrrolidine derivatives in the synthesis of gliptins like Vildagliptin and Saxagliptin.[2][5]

The general synthetic strategy involves the coupling of the deprotected (R)-2-(aminomethyl)pyrrolidine with a suitable carboxylic acid or acyl chloride fragment to form the final drug molecule. The Cbz protecting group on the intermediate is ideal for this purpose as it can be cleanly removed via catalytic hydrogenation, a process that is generally compatible with a wide range of other functional groups.

G Cbz_Protected_HCl (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate HCl Deprotection Deprotection (Catalytic Hydrogenation) [H₂, Pd/C] Cbz_Protected_HCl->Deprotection Chiral_Amine (R)-2-(Aminomethyl)pyrrolidine Deprotection->Chiral_Amine Coupling Amide Bond Formation Chiral_Amine->Coupling Drug_Fragment Carboxylic Acid or Acyl Chloride Fragment Drug_Fragment->Coupling Final_Drug DPP-IV Inhibitor (e.g., Vildagliptin, Saxagliptin) Coupling->Final_Drug

Diagram 3: General application in the synthesis of DPP-IV inhibitors.

The use of the pre-formed, enantiomerically pure Cbz-protected intermediate streamlines the synthesis of the final active pharmaceutical ingredient (API), ensuring high stereochemical purity in the final product.[6] This approach avoids the need for challenging and often less efficient chiral resolutions at later stages of the synthesis.

Conclusion: A Versatile and Indispensable Building Block

This compound represents a cornerstone intermediate in modern pharmaceutical synthesis. Its value lies in the combination of a stereochemically defined pyrrolidine scaffold and a strategically placed, readily removable protecting group. This combination provides a reliable and efficient route to enantiomerically pure drug candidates, particularly in the development of DPP-IV inhibitors. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and application of this key building block is essential for the successful and efficient discovery and development of new medicines.

References

Sources

The Ascendant Role of Pyrrolidine Carbamate Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Synergy of Two Privileged Scaffolds

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores often leads to the development of novel molecular entities with superior therapeutic profiles. This guide delves into the medicinal chemistry of pyrrolidine carbamate derivatives, a class of compounds that elegantly marries the conformational rigidity and synthetic versatility of the pyrrolidine ring with the unique physicochemical properties of the carbamate functional group. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products and FDA-approved drugs, prized for its ability to introduce stereochemical complexity and favorable pharmacokinetic properties.[1][2] The carbamate moiety, a stable isostere of the amide bond, enhances metabolic stability and membrane permeability, making it a valuable tool in drug design.[3][4] This technical guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and therapeutic applications of pyrrolidine carbamate derivatives, supported by field-proven insights and detailed experimental methodologies.

Synthetic Strategies: Crafting the Pyrrolidine Carbamate Core

The synthesis of pyrrolidine carbamate derivatives can be broadly approached from two main retrosynthetic disconnections: formation of the pyrrolidine ring followed by carbamoylation, or formation of the carbamate on a precursor that is subsequently cyclized to form the pyrrolidine ring. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Synthesis of the Pyrrolidine Ring

The pyrrolidine ring can be constructed through various methods, with stereoselective syntheses being of paramount importance in medicinal chemistry.

  • From Proline and its Derivatives: L-proline and 4-hydroxy-L-proline are readily available and chiral building blocks, making them popular starting materials.[1] For instance, (S)-prolinol, obtained by the reduction of L-proline, serves as a versatile precursor for a wide range of pyrrolidine-containing drugs.[1]

  • Cyclization of Acyclic Precursors: Intramolecular cyclization reactions of appropriately functionalized acyclic precursors offer another powerful route to substituted pyrrolidines.[5] These methods often allow for greater diversity in the substitution pattern of the final product.

Formation of the Carbamate Moiety

The carbamate group is typically introduced by reacting a pyrrolidine nitrogen with a suitable carbonylating agent.

  • Reaction with Chloroformates: A common method involves the reaction of a secondary pyrrolidine with an alkyl or aryl chloroformate in the presence of a base. However, the toxicity of phosgene and its derivatives necessitates careful handling and the exploration of alternative reagents.[6]

  • Phosgene-Free Methods: To circumvent the hazards associated with chloroformates, several phosgene-free methods have been developed. These include the use of activated carbonates, such as p-nitrophenyl carbonate, or the reaction of an amine with carbon dioxide and an alkyl halide.[3][6] A particularly efficient method involves the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole reagents, which react cleanly with primary and secondary amines to yield carbamates in high yields.[6]

Representative Experimental Protocol: Synthesis of a Generic N-Aryl Pyrrolidine Carbamate

The following protocol describes a general, two-step procedure for the synthesis of an N-aryl pyrrolidine carbamate from a commercially available substituted pyrrolidine and an aniline. This protocol is designed to be a self-validating system, with clear steps and purification procedures.

Step 1: Formation of the Aryl Chloroformate (or Activated Carbonate)

  • Rationale: This step activates the aryl alcohol for subsequent reaction with the pyrrolidine nitrogen. The use of triphosgene is a common laboratory-scale method for generating the chloroformate in situ, while the formation of a p-nitrophenyl carbonate offers a more stable, isolable intermediate.

  • Procedure (using triphosgene):

    • To a solution of the desired phenol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of triphosgene (0.4 eq.) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting phenol.

    • Upon completion, the reaction mixture containing the crude aryl chloroformate is typically used directly in the next step without purification.

Step 2: Carbamoylation of the Pyrrolidine

  • Rationale: This step couples the activated aryl carbonate with the pyrrolidine to form the final carbamate product. The reaction is typically carried out in the presence of a base to neutralize the HCl generated if a chloroformate is used.

  • Procedure:

    • To a solution of the substituted pyrrolidine (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the crude solution of the aryl chloroformate from Step 1 dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyrrolidine carbamate.

Therapeutic Applications and Mechanisms of Action

Pyrrolidine carbamate derivatives have demonstrated significant potential across a range of therapeutic areas, acting both as prodrug linkers and as intrinsically active pharmaceutical ingredients.

Pyrrolidine Carbamates as Self-Immolative Spacers in Prodrugs

A prominent application of pyrrolidine carbamates is in the design of self-immolative spacers for targeted drug delivery.[7][8][9] In this elegant strategy, the pyrrolidine carbamate moiety links a therapeutic agent to a targeting group (e.g., an antibody) via a trigger-labile bond.

  • Mechanism of Action: Upon enzymatic or chemical cleavage of the trigger, the liberated pyrrolidine nitrogen initiates a rapid intramolecular cyclization onto the carbamate carbonyl.[7] This cyclization is entropically favored and results in the formation of a stable cyclic urea byproduct and the release of the unmodified active drug.[8] The kinetics of this release can be finely tuned by modifying the structure of the pyrrolidine ring; for instance, the introduction of a tertiary amine handle can significantly accelerate the rate of cyclization and subsequent drug release.[7][9]

G cluster_0 Prodrug in Systemic Circulation cluster_1 Target Tissue Prodrug Targeting Moiety-Trigger-Spacer(Pyrrolidine-Carbamate)-Drug ActivatedProdrug Targeting Moiety-Trigger(cleaved)-Spacer(Pyrrolidine-Carbamate)-Drug Prodrug->ActivatedProdrug Trigger Cleavage (e.g., enzymatic) ReleasedDrug Active Drug ActivatedProdrug->ReleasedDrug Intramolecular Cyclization (Self-immolation) Byproduct Cyclic Urea Byproduct ActivatedProdrug->Byproduct

Caption: Workflow of a pyrrolidine carbamate-based self-immolative prodrug.

Pyrrolidine Carbamate Derivatives as Enzyme Inhibitors

The unique structural features of pyrrolidine carbamates make them attractive scaffolds for the design of enzyme inhibitors.

  • Cholinesterase Inhibitors for Alzheimer's Disease: The carbamate moiety is a well-established pharmacophore in the design of cholinesterase inhibitors for the treatment of Alzheimer's disease.[4] Carbamate-based inhibitors, such as Rivastigmine, act as pseudo-irreversible inhibitors by carbamoylating a serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a prolonged inhibition of the enzyme. The pyrrolidine ring can be incorporated to optimize binding to the enzyme's active site and improve pharmacokinetic properties.

G cluster_0 Competitive Binding Enzyme Cholinesterase Active Site Catalytic Triad (Ser, His, Glu) Peripheral Anionic Site InhibitedEnzyme Carbamoylated Enzyme Ser-O-C(=O)N-R Inactive Enzyme->InhibitedEnzyme Carbamoylation of Serine Inhibitor Pyrrolidine Carbamate Inhibitor Inhibitor->Enzyme:cat Binds to active site Substrate Acetylcholine Substrate->Enzyme:cat Normal Substrate Binding

Caption: Mechanism of cholinesterase inhibition by a pyrrolidine carbamate derivative.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes: Several pyrrolidine-based compounds are potent inhibitors of DPP-4, an enzyme involved in glucose metabolism.[10] The pyrrolidine ring often mimics the proline residue of the natural substrates of DPP-4. The incorporation of a carbamate functionality can enhance binding affinity and modulate the pharmacokinetic profile of these inhibitors. For instance, a novel series of pyrrolidine-2-carbonitrile derivatives were designed and synthesized as DPP-4 inhibitors, with compound 17a showing high potency (IC50 = 0.017 µM).[10]

Anticonvulsant Activity

The pyrrolidine scaffold is present in several anticonvulsant drugs. While much of the research has focused on pyrrolidinone derivatives, the exploration of pyrrolidine carbamates as anticonvulsant agents is an emerging area of interest. The carbamate group can modulate lipophilicity and brain penetration, which are critical parameters for CNS-active drugs.

Structure-Activity Relationships (SAR) and Data Analysis

The biological activity of pyrrolidine carbamate derivatives can be significantly influenced by the nature and position of substituents on both the pyrrolidine ring and the carbamate moiety.

Compound Class/TargetKey Structural FeaturesRepresentative Biological ActivityReference
Self-Immolative Spacers Tertiary amine handle on the pyrrolidine ringAccelerated drug release (t1/2 reduction)[7],[9]
DPP-4 Inhibitors 2-carbonitrile on the pyrrolidine ringIC50 = 0.017 µM (compound 17a )[10]
Cholinesterase Inhibitors Varies depending on the specific inhibitor designPotent inhibition of AChE and BChE[4]

Key SAR Insights:

  • Substitution on the Pyrrolidine Ring: The stereochemistry and substitution pattern of the pyrrolidine ring are critical for target engagement. For enzyme inhibitors, the pyrrolidine often serves as a proline mimetic, and thus the stereochemistry at the 2- and other positions can dramatically affect potency.

  • Substituents on the Carbamate Nitrogen: For N-aryl carbamates, the electronic properties of the aryl ring can influence the reactivity of the carbamate carbonyl and its ability to act as a hydrogen bond acceptor.

  • Substituents on the Carbamate Oxygen: The nature of the group attached to the carbamate oxygen is crucial for the compound's function. In prodrugs, this is the active drug molecule. In directly acting agents, this group can be varied to optimize target binding and pharmacokinetic properties.

Future Perspectives and Conclusion

The fusion of the pyrrolidine ring and the carbamate functional group has created a versatile and powerful scaffold for medicinal chemists. The well-established role of pyrrolidine carbamates as self-immolative linkers in prodrugs continues to be an area of active research, with a focus on fine-tuning the kinetics of drug release for optimal therapeutic outcomes. Furthermore, the increasing number of studies exploring pyrrolidine carbamate derivatives as direct-acting therapeutic agents, particularly as enzyme inhibitors, highlights the potential of this chemical class to address a wide range of diseases.

Future research in this area will likely focus on:

  • The design and synthesis of novel pyrrolidine carbamate libraries for high-throughput screening against a diverse array of biological targets.

  • The use of computational modeling to better understand the binding modes of these derivatives and to guide the rational design of more potent and selective compounds.

  • The exploration of pyrrolidine carbamates in new therapeutic areas, such as oncology, immunology, and infectious diseases.

References

  • Sagdullayeva, A.; Gabdrakhmanov, A.; Abylkalykova, N.; Sissengaliyeva, O.; Burasheva, A. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci.2024 , 25(9), 11158. [Link]

  • Dal Corso, A.; Frigoli, M.; Prevosti, M.; Mason, M.; Bucci, R.; Belvisi, L.; Pignataro, L.; Gennari, C. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. ChemMedChem2022 , 17(15), e202200279. [Link]

  • Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.2015 , 58(7), 2895-2940. [Link]

  • Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications2015 . [Link]

  • Hosseininezhad, S.; Ramazani, A. Recent Advances in the Synthesis of Pyrrolidines. ResearchGate2023 . [Link]

  • Jadrijević-Mladar Takač, M.; Vikić-Topić, D. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh. Hig. Rada Toksikol.2016 , 67(4), 271-290. [Link]

  • Kim, H. J.; Kim, M. S.; Kim, D. J.; Lee, D. H.; Lee, S. H.; Kim, S. J.; Kim, K. R.; Kim, T. H.; Kim, E. J.; Kim, J. Y.; et al. Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorg. Med. Chem. Lett.2013 , 23(23), 6356-6362. [Link]

  • Dal Corso, A.; Frigoli, M.; Prevosti, M.; Mason, M.; Bucci, R.; Belvisi, L.; Pignataro, L.; Gennari, C. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. AIR Unimi2022 . [Link]

  • Meena; Kumar, V. A. Pyrrolidine carbamate nucleic acids: synthesis and DNA binding studies. Bioorg. Med. Chem.2003 , 11(16), 3393-3399. [Link]

  • Dal Corso, A.; Frigoli, M.; Prevosti, M.; Mason, M.; Bucci, R.; Belvisi, L.; Pignataro, L.; Gennari, C. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. PubMed2022 . [Link]

  • Kráľová, K.; Janočková, J.; Štefanić, P.; Benková, M.; Pejchal, V.; Oboňová, B.; Kráľ, A.; Treml, J.; Šoral, M.; Staroňová, B.; et al. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules2019 , 24(18), 3298. [Link]

  • Ramirez, M. S.; Nikolaidis, I.; Tolmasky, M. E. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules2021 , 26(11), 3328. [Link]

  • Siddiqui, N.; Pandeya, S. N.; Khan, S. A.; Stables, J. P.; Rana, A. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. Arch. Pharm. (Weinheim)2012 , 345(9), 701-709. [Link]

  • Ghosh, A. K.; Osswald, H. L.; Prato, G. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1'-Ligands. J. Med. Chem.2008 , 51(21), 6753-6762. [Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology2024 . [Link]

  • Vidaurre, J.; Herbst, J. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Pharmacology2022 . [Link]

  • Enzyme inhibitor. Wikipedia2024 . [Link]

  • Zagaja, M.; Szafarz, M.; Siwek, A.; Gryboś, A.; Kubacka, M.; Koczurkiewicz-Adamczyk, P.; Pękala, E.; Wyska, E.; Kalinowska-Tłuścik, J.; Partyka, A.; et al. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Int. J. Mol. Sci.2021 , 22(23), 13032. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy2024 . [Link]

  • Design, synthesis, and anticonvulsant evaluation of 4-GABA-3-nitrocoumarines, 1-thiocoumarines, quinolone-2-ones, and their derivatives. ResearchGate2025 . [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI2024 . [Link]

  • Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters2021 . [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry1997 . [Link]

Sources

The Pyrrolidine Moiety: A Privileged Scaffold in the Architecture of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as one of the most significant structural motifs in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).[1][2] Its prevalence stems from a unique combination of physicochemical and stereochemical properties that render it a "privileged scaffold."[3] This guide provides an in-depth analysis of the pyrrolidine moiety's role in neuroactive compounds, exploring its fundamental structural attributes, its function in mediating interactions with key CNS targets, and the experimental methodologies used to validate its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel neurological therapies.

The Pyrrolidine Ring: A Convergence of Favorable Properties

The utility of the pyrrolidine ring in neuropharmacology is not coincidental; it is a direct result of its inherent structural and chemical characteristics.[4] As a saturated heterocycle, it provides a three-dimensional geometry that is often more conducive to complex biological recognition than flat, aromatic systems.[3]

Key Physicochemical and Stereochemical Features:

  • Three-Dimensionality: The sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar structure, allowing for precise spatial orientation of substituents to explore the pharmacophore space of a target receptor.[3]

  • Conformational Flexibility: The ring is not rigid and can adopt various "puckered" or "envelope" conformations (e.g., Cγ-exo and Cγ-endo). This flexibility can be constrained or "locked" by the strategic placement of substituents, allowing chemists to fine-tune the molecule's shape to fit a specific binding pocket.[3]

  • Basic Nitrogen Center: The secondary amine nitrogen (pKa of the conjugate acid ≈ 11.3) is typically protonated at physiological pH.[5] This resulting cation is critical for forming high-affinity electrostatic or cation-π interactions with acidic amino acid residues (e.g., aspartate, glutamate) or aromatic residues (e.g., tyrosine, tryptophan) within receptor binding sites.[6]

  • Chiral Centers: The pyrrolidine ring can possess multiple stereocenters. The stereoisomers of a compound can exhibit vastly different biological profiles, binding affinities, and efficacies due to the enantioselective nature of biological targets.[3] This stereogenicity is a powerful tool for optimizing both potency and selectivity.

  • Improved Physicochemical Properties: The inclusion of the pyrrolidine motif can enhance aqueous solubility and modulate other ADME (Absorption, Distribution, Metabolism, Excretion) properties, which is crucial for developing viable drug candidates.[4]

G pyrrolidine Pyrrolidine Moiety a 3D Spatial Orientation (sp3 Hybridization) pyrrolidine->a b Basic Nitrogen Center (Pharmacophore Anchor) pyrrolidine->b c Conformational Puckering (Tunable Geometry) pyrrolidine->c d Multiple Stereocenters (Enantio-selectivity) pyrrolidine->d e Enhanced Solubility (Improved ADME) pyrrolidine->e

Caption: Core advantageous properties of the pyrrolidine scaffold in drug design.

Pyrrolidine in Action: Targeting Key CNS Receptor Systems

The pyrrolidine scaffold is a recurring theme in compounds targeting a wide array of neurological receptors and transporters. Its structural versatility allows it to be adapted to the unique binding requirements of different protein families.

Nicotinic Acetylcholine Receptors (nAChRs)

The alkaloid nicotine is the archetypal example of a pyrrolidine-containing neuroactive compound.[5] It acts as an agonist at nAChRs in the central nervous system.[6]

  • Mechanism of Interaction: The protonated nitrogen of the N-methylpyrrolidine ring is fundamental to its activity. It engages in a high-affinity cation-π interaction with a tryptophan residue in the aromatic "box" of the nAChR binding site. This interaction orients the molecule correctly, initiating a conformational change in the receptor that opens its ion channel.[6] Chronic exposure leads to an upregulation of nAChRs, a key neuroadaptation in nicotine dependence.[6]

N-Methyl-D-Aspartate (NMDA) Receptors

The pyrrolidine ring is found in several compounds that modulate the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.

  • Antagonists like Phencyclidine (PCP): Although PCP contains a piperidine ring, its mechanism is highly relevant. It acts as a noncompetitive antagonist by binding to a site within the NMDA receptor's ion channel, physically blocking the flow of ions.[7] Pyrrolidine-based analogs have been developed that act in a similar manner, where the ring serves to position the molecule optimally within the channel pore.[7]

  • Agonists and Neurotoxins: Naturally occurring compounds like domoic acid and acromelic acid, which are potent NMDA and kainate receptor agonists, feature a pyrrolidine dicarboxylate structure.[1][8] These molecules mimic glutamate, but their rigid pyrrolidine core provides a conformation that leads to potent and, in some cases, excitotoxic activation of the receptors.[8]

Dopamine Receptors

Pyrrolidine derivatives are prominent as ligands for dopamine D2 and D3 receptors, which are important targets for treating psychosis and Parkinson's disease.[9]

  • Structural Role: In many D2/D3 ligands, the pyrrolidine ring serves as a constrained scaffold for a basic nitrogen atom.[10] This amine group is a key pharmacophoric element that interacts with a conserved aspartic acid residue in the third transmembrane domain of dopamine receptors. The ring structure restricts the conformational freedom of the side chain, which can enhance binding affinity and selectivity for a specific dopamine receptor subtype.[9][10]

GABA Receptors and Transporters

The pyrrolidine moiety is integral to modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS.

  • GABA Transporter (GAT) Inhibitors: Derivatives of proline (pyrrolidine-2-carboxylic acid) and pyrrolidine-2-acetic acid have been developed as inhibitors of GABA uptake.[11] By blocking GABA transporters like GAT-1, these compounds increase the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. The pyrrolidine scaffold mimics the GABA backbone, while substituents on the ring and nitrogen atom are modified to achieve potency and selectivity.[11]

  • Positive Allosteric Modulators (PAMs): More recently, novel pyrroloindoline series have been identified as PAMs of the GABAA receptor.[12] These compounds do not bind at the GABA binding site but at an allosteric site, enhancing the effect of GABA.[13] The rigid structure of the pyrrolidine fused to an indole core provides a specific shape that fits into a modulatory pocket on the receptor complex.[12]

G cluster_receptor Receptor Binding Pocket cluster_ligand Pyrrolidine Ligand pocket Negatively Charged Residue (e.g., Asp, Glu) Aromatic Residue (e.g., Trp, Tyr) Hydrophobic Pocket ligand N+ Pyrrolidine Scaffold R-Group ligand:n->pocket:n Electrostatic or Cation-π Interaction ligand:r->pocket:h Hydrophobic Interaction

Caption: Generalized model of a pyrrolidine ligand interacting with a receptor.

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent and selective neuroactive agents relies on a deep understanding of the structure-activity relationship (SAR). For pyrrolidine-containing compounds, SAR studies typically investigate how modifications to the ring or its substituents impact biological activity.[3]

Key SAR insights often revolve around:

  • Stereochemistry: The absolute configuration at chiral centers can be critical. For instance, comparing (R)- and (S)-isomers often reveals one enantiomer to be significantly more potent or selective.[3]

  • Ring Substitution: Adding substituents (e.g., hydroxyl, fluoro, methyl groups) at positions C-3 or C-4 can lock the ring's conformation, influence lipophilicity, and introduce new hydrogen bonding interactions, thereby modulating potency and selectivity.[3][11]

  • N-Substitution: The group attached to the pyrrolidine nitrogen is a common point of modification. Altering this substituent can change the compound's basicity and steric profile, and can be used to probe for additional binding interactions.[3]

Table 1: Potency of Representative Pyrrolidine-Containing Neuroactive Compounds

Compound Class/ExampleTargetMeasurementPotency ValueReference
Pyrrolidine SulfonamideGlyT1 InhibitorIC₅₀Satisfactory (Specific value not stated)[3]
(S)-Pyrrolidine Derivative (Compound 26)CXCR4 AntagonistIC₅₀79 nM[1]
Copper Complex (Compound 37a)Anticancer (SW480 cell line)IC₅₀0.99 µM[1]
Pyrrolidine-2,5-dione (Compound 69k)Anticonvulsant (MES test)ED₅₀80.38 mg/kg[3]
Domoic AcidKainate/NMDA ReceptorAgonistPotent Neurotoxin[8]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a novel pyrrolidine-containing compound for its target receptor, a competitive radioligand binding assay is a standard and robust methodology. This protocol provides a self-validating system for quantifying binding affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific CNS receptor.

Methodology:

  • Tissue/Cell Membrane Preparation:

    • Rationale: To isolate the target receptor in a concentrated form.

    • Steps:

      • Homogenize brain tissue (e.g., rat striatum for dopamine receptors) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

      • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

      • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Competitive Binding Reaction:

    • Rationale: To measure how effectively the test compound competes with a known high-affinity radioligand for the receptor binding site.

    • Steps:

      • Set up assay tubes containing:

        • Total Binding: Membranes + Radioligand (e.g., [³H]-Spiperone for D2 receptors) + Assay Buffer.

        • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-radioactive competitor (e.g., 10 µM Haloperidol). This determines the amount of radioligand that binds to non-receptor components.

        • Test Compound: Membranes + Radioligand + varying concentrations of the novel pyrrolidine compound.

      • Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rationale: To isolate the radioligand that is bound to the membranes from the unbound radioligand in the solution.

    • Steps:

      • Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.

      • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Rationale: To measure the amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand.

    • Steps:

      • Place the filter discs into scintillation vials.

      • Add scintillation cocktail to each vial.

      • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Rationale: To calculate the IC₅₀ and Ki values for the test compound.

    • Steps:

      • Calculate Specific Binding = Total Binding - Non-Specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep incubate 2. Incubation (Membranes + Radioligand + Compound) prep->incubate filter 3. Rapid Filtration (Separate Bound from Free) incubate->filter count 4. Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The pyrrolidine moiety is a cornerstone of neuroactive drug design, valued for its ability to confer potent and selective activity through a combination of favorable stereochemical and physicochemical properties.[1][3] Its presence in natural products like nicotine and its successful incorporation into a multitude of synthetic CNS modulators targeting cholinergic, glutamatergic, dopaminergic, and GABAergic systems underscores its privileged status.[5][6][7][9][11]

Future research will undoubtedly continue to exploit this versatile scaffold. Advances in stereoselective synthesis will provide access to novel and more complex pyrrolidine derivatives, allowing for even finer control over molecular conformation.[2] The integration of computational chemistry with traditional medicinal chemistry will enable a more rational design of pyrrolidine-based ligands, predicting their binding modes and affinities before synthesis. By continuing to unravel the nuanced structure-activity relationships of this remarkable heterocycle, the scientific community is well-positioned to develop the next generation of therapies for a wide range of debilitating neurological and psychiatric disorders.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Zotova, Y. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Wikipedia contributors. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Nicotine. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Phencyclidine. Wikipedia. Available at: [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]

  • Riddy, D. M., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. Available at: [Link]

  • Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

  • Jabaudon, D., et al. (1999). Blockade of Glutamate Transporters Leads to Potentiation of NMDA Receptor Current in Layer V Pyramidal Neurons of the Rat Prefrontal Cortex via Group II Metabotropic Glutamate Receptor Activation. PubMed. Available at: [Link]

  • Treven, M., et al. (2012). Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor. PubMed Central. Available at: [Link]

  • Hackling, A. E., & Stark, H. (2002). Dopamine D3 receptor ligands with antagonist properties. PubMed. Available at: [Link]

  • Höfner, G., et al. (2005). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. PubMed. Available at: [Link]

  • Ruan, Y. P., et al. (2007). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

  • Wikipedia contributors. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]

Sources

Methodological & Application

Application Note & In Vivo Experimental Protocol: (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidinyl Carbamate Derivative

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral small molecule featuring a core pyrrolidine structure. While specific in vivo data for this compound is not extensively published, its structural similarity to other neurologically active agents, particularly those containing a pyrrolidine ring, suggests a potential for central nervous system (CNS) activity. The carbamate moiety is also a common functional group in a variety of therapeutic agents, including those targeting neurodegenerative disorders and parasitic infections.[1] This document outlines a comprehensive in vivo experimental protocol designed to elucidate the pharmacokinetic, pharmacodynamic, and preliminary safety profile of this compound in a rodent model.

The pyrrolidine-2,5-dione ring, a related structural motif, is a core fragment in many compounds with diverse therapeutic activities, including anticonvulsant, antipsychotic, and antidepressant effects.[2] Extensive research into derivatives of this structure has led to the identification of compounds with potent antiseizure and antinociceptive efficacy in preclinical studies.[2] Given these precedents, this protocol will focus on evaluating the potential anticonvulsant and neuroprotective effects of this compound.

The design of this in vivo study is guided by the principles of preclinical research, which emphasize a phased approach encompassing research, preprocedural planning, and experimentation.[3] A thorough understanding of the compound's properties and a well-structured protocol are critical for obtaining reliable and translatable data.[3][4][5]

Experimental Design: A Phased Approach to In Vivo Characterization

This protocol is structured to first establish a foundational understanding of the compound's in vivo behavior through pharmacokinetic (PK) and dose-range finding studies, followed by a pharmacodynamic (PD) assessment in a relevant disease model.

Phase 1: Pharmacokinetic (PK) Profiling and Dose-Range Finding

Objective: To determine the basic pharmacokinetic parameters of this compound and to identify a well-tolerated dose range for subsequent efficacy studies.

Rationale: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing meaningful efficacy studies.[6] The dose-range finding study is crucial for establishing the maximum tolerated dose (MTD) and identifying doses that do not cause overt toxicity.

Animal Model: Male Sprague-Dawley rats (8-10 weeks old). Rodent models are widely used in initial preclinical testing due to their physiological similarities to humans, established disease models, and practical considerations.[7]

Experimental Groups:

GroupTreatmentRoute of AdministrationNumber of Animals
1Vehicle (e.g., 0.9% Saline)Intravenous (IV)6
2This compound (2 mg/kg)Intravenous (IV)6
3Vehicle (e.g., 0.5% Methylcellulose)Oral (PO)6
4This compound (10 mg/kg)Oral (PO)6
5This compound (30 mg/kg)Oral (PO)6
6This compound (100 mg/kg)Oral (PO)6

Protocol:

  • Acclimatization: Animals are acclimatized for at least one week prior to the study.

  • Fasting: Animals are fasted overnight before dosing.

  • Dosing: The compound is administered via IV (tail vein) or PO (oral gavage).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Analysis: Plasma is separated and analyzed for drug concentration using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental analysis.[8]

  • Clinical Observations: Animals are monitored for any signs of toxicity or adverse effects.

Phase 2: Pharmacodynamic (PD) Evaluation in a Seizure Model

Objective: To assess the potential anticonvulsant activity of this compound.

Rationale: Based on the structural similarity to known anticonvulsants, a seizure model is a logical choice for the initial efficacy assessment. The pentylenetetrazol (PTZ)-induced seizure model is a well-established and widely used screening tool for potential anticonvulsant drugs.[9]

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Experimental Groups:

GroupPre-treatment (PO)Challenge (IP)Number of Animals
1Vehicle (0.5% Methylcellulose)Saline10
2Vehicle (0.5% Methylcellulose)PTZ (60 mg/kg)10
3This compound (Dose 1)PTZ (60 mg/kg)10
4This compound (Dose 2)PTZ (60 mg/kg)10
5This compound (Dose 3)PTZ (60 mg/kg)10
6Positive Control (e.g., Diazepam, 5 mg/kg)PTZ (60 mg/kg)10

Doses for the test compound will be selected based on the results of the Phase 1 dose-range finding study.

Protocol:

  • Acclimatization: Animals are acclimatized for at least one week.

  • Pre-treatment: Animals are orally administered the vehicle, test compound, or positive control.

  • Seizure Induction: After a predetermined pre-treatment time (based on Tmax from PK data), seizures are induced by an intraperitoneal (IP) injection of PTZ.

  • Behavioral Observation: Animals are observed for 30 minutes, and the latency to the first seizure and the severity of seizures (using a standardized scoring system) are recorded.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treatment groups.

Visualizing the Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: PK & Dose-Range Finding cluster_phase2 Phase 2: Pharmacodynamic (PD) Efficacy p1_start Animal Acclimatization (Rats) p1_dosing IV & PO Dosing (Vehicle & Compound) p1_start->p1_dosing p1_sampling Serial Blood Sampling p1_dosing->p1_sampling p1_analysis LC-MS/MS Analysis of Plasma p1_sampling->p1_analysis p1_pk Pharmacokinetic Parameter Calculation p1_analysis->p1_pk p1_mtd MTD Determination & Dose Selection p1_pk->p1_mtd p2_pretreatment Oral Pre-treatment (Vehicle, Compound, Positive Control) p1_mtd->p2_pretreatment Inform Dose Selection p2_start Animal Acclimatization (Mice) p2_start->p2_pretreatment p2_induction PTZ-Induced Seizure p2_pretreatment->p2_induction p2_observation Behavioral Scoring p2_induction->p2_observation p2_analysis Statistical Analysis of Efficacy p2_observation->p2_analysis

Caption: Phased in vivo experimental workflow.

Potential Signaling Pathways of Interest

Given the potential CNS activity, this compound may modulate various signaling pathways involved in neuronal excitability and survival. Further investigation into its mechanism of action could explore pathways such as:

signaling_pathways cluster_glutamate Glutamatergic Synapse cluster_gaba GABAergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Cl_influx Cl- Influx GABA_A_R->Cl_influx Inhibition Neuronal Inhibition Cl_influx->Inhibition Compound This compound Compound->NMDA_R Modulation? Compound->AMPA_R Modulation? Compound->GABA_A_R Modulation?

Caption: Potential modulation of neurotransmitter pathways.

Data Interpretation and Next Steps

The results from these initial in vivo studies will provide a critical foundation for the continued development of this compound. Favorable pharmacokinetic properties (e.g., good oral bioavailability, appropriate half-life) coupled with significant anticonvulsant activity in the PD model would warrant further investigation.

Subsequent steps could include:

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of the compound.

  • Expanded Efficacy Testing: Evaluating the compound in other seizure models (e.g., maximal electroshock) or models of other neurological disorders.[10]

  • Chronic Dosing and Safety Studies: Assessing the long-term safety and tolerability of the compound.

  • In Vivo Imaging: Non-invasive imaging techniques could be employed in later studies to assess target engagement and treatment response longitudinally.[11]

It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare and adhere to Good Laboratory Practices (GLP) where applicable.[12][13]

References

  • Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]

  • Ricci, J. A., et al. (2022). Designing an In Vivo Preclinical Research Study. Medicina, 58(10), 1339. [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • U.S. Food and Drug Administration. (2018). Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

  • Chesselet, M. F. (Ed.). (2012). Animal models of neurological disorders. Neurotherapeutics, 9(2), 239-240. [Link]

  • Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]

  • Serrano-Duenas, M., et al. (2023). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 24(22), 16405. [Link]

  • Denayer, T., et al. (2014). General principles of preclinical study design. Methods in molecular biology, 1194, 21–32. [Link]

  • Labtoo. In vivo pharmacokinetics and pharmacodynamics models. [Link]

  • Carmichael, S. T. (2005). Rodent models of focal stroke: size, mechanism, and purpose. NeuroRx, 2(3), 396–409. [Link]

  • ichorbio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • Kamiński, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. ResearchGate. [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • Blesa, J., et al. (2012). Animal models of Parkinson's disease. Methods in molecular biology, 846, 381–393. [Link]

  • AMSbiopharma. (2023). Preclinical research strategies for drug development. [Link]

  • TheraIndx Life Sciences. In Vivo Pharmacokinetics & Preclinical Research Services. [Link]

  • GemPharmatech. (2023). [Webinar] Animal Models for Neurodegenerative Diseases. YouTube. [Link]

  • Wang, J., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. MOJ Drug Design Development & Therapy, 2(1), 10-17. [Link]

  • Lou, X., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of pharmaceutical sciences, 103(10), 2956–2968. [Link]

  • Beckmann, N. (2016). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. ILAR journal, 57(2), 167–178. [Link]

  • Lee, H. R., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(12), 2095. [Link]

  • Tukuljac, A., & Lemo, N. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski glasnik, 17(2), 337-348. [Link]

Sources

Application Notes and Protocols for (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride and Structurally Related Compounds in Mouse Seizure Models

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher:

Initial literature searches for the specific compound, (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride , did not yield sufficient data regarding its application in mouse seizure models to generate a detailed, evidence-based protocol. To provide a valuable and scientifically grounded resource, this guide will focus on a closely related and well-documented pyrrolidine derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide , hereafter referred to as (R)-AS-1 . This compound has demonstrated significant antiseizure activity in various preclinical models. The principles, protocols, and methodologies detailed herein for (R)-AS-1 can serve as an expert-validated template for designing and conducting studies with novel pyrrolidine-based compounds like this compound.

Introduction: The Therapeutic Potential of Pyrrolidine Derivatives in Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients suffer from drug-resistant epilepsy, highlighting the urgent need for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[1] Pyrrolidine-2,5-dione and its derivatives have emerged as a promising class of compounds with potential anticonvulsant properties.[2][3] These molecules are often designed as hybrid compounds, integrating structural features of existing AEDs like ethosuximide, levetiracetam, and lacosamide.[1][3][4]

(R)-AS-1 is a novel, orally bioavailable compound that has shown broad-spectrum antiseizure activity in multiple mouse seizure models, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.[5][6][7] A key advantage of (R)-AS-1 is its favorable safety profile, with a significant separation between its therapeutic effects and central nervous system-related adverse effects.[5]

Mechanism of Action: A Novel Approach to Seizure Control

The anticonvulsant activity of (R)-AS-1 is attributed to its role as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[2][5] EAAT2 is a glutamate transporter predominantly expressed on glial cells and is responsible for the majority of glutamate uptake in the brain. By enhancing the function of EAAT2, (R)-AS-1 facilitates the clearance of excess glutamate from the synaptic cleft. This is crucial because excessive glutamate is a key factor in the initiation and spread of seizure activity.

Importantly, (R)-AS-1's mechanism is distinct from many existing AEDs. It does not show significant activity at EAAT1 and EAAT3 or other common targets for antiseizure drugs, suggesting a novel therapeutic pathway with potentially fewer off-target effects.[5]

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Astrocyte cluster_3 Postsynaptic Neuron presynaptic Presynaptic Terminal glutamate Glutamate presynaptic->glutamate Release EAAT2 EAAT2 Transporter glutamate->EAAT2 Uptake postsynaptic Postsynaptic Receptors glutamate->postsynaptic Excitatory Signal RAS1 (R)-AS-1 RAS1->EAAT2 Positive Allosteric Modulation (Enhances Uptake)

Caption: Mechanism of action of (R)-AS-1 as a positive allosteric modulator of EAAT2.

Preclinical Evaluation in Mouse Seizure Models

The initial preclinical screening of novel anticonvulsant compounds typically involves acute seizure models in rodents. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests are two of the most widely used and validated models for this purpose.[8]

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[9][10]

Experimental Workflow: MES Test

MES_Workflow start Start acclimatize Animal Acclimatization (e.g., 7 days) start->acclimatize fasting Fasting (optional, e.g., 24 hours) acclimatize->fasting dosing Compound Administration (i.p. or oral) fasting->dosing wait Waiting Period (Time to Peak Effect) dosing->wait mes Maximal Electroshock Stimulation (e.g., 50 mA, 0.2s, 60 Hz) wait->mes observe Observation (30s) Endpoint: Tonic Hindlimb Extension mes->observe record Record Protection (Absence of Tonic Hindlimb Extension) observe->record end End record->end

Caption: Workflow for the Maximal Electroshock (MES) test in mice.

Detailed Protocol: Maximal Electroshock (MES) Test

  • Animals: Male albino mice (e.g., CD-1 or C57BL/6) weighing 20-25g are commonly used.[10][11][12] House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least one week before the experiment.

  • Compound Preparation and Administration:

    • Prepare a homogenous suspension of (R)-AS-1 or the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer the compound via intraperitoneal (i.p.) injection or oral gavage. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

    • Include a vehicle control group and a positive control group (e.g., Phenytoin at 30 mg/kg).[12]

  • Induction of Seizure:

    • At the predetermined time to peak effect after compound administration, deliver an electrical stimulus through corneal electrodes.

    • Prior to electrode placement, apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to each cornea to minimize discomfort.[10]

    • The stimulus parameters for mice are typically 50 mA at 60 Hz for 0.2 seconds.[10][11]

  • Observation and Endpoint:

    • Immediately following the stimulus, observe the mouse for the characteristic seizure pattern.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[10][11] An animal is considered protected if this phase is absent.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that can raise the seizure threshold.[13] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[14]

Experimental Workflow: PTZ Test

PTZ_Workflow start Start acclimatize Animal Acclimatization (e.g., 7 days) start->acclimatize dosing Compound Administration (i.p. or oral) acclimatize->dosing wait Waiting Period (Time to Peak Effect) dosing->wait ptz PTZ Administration (e.g., 85 mg/kg, s.c.) wait->ptz observe Observation (30 min) Endpoint: Clonic Seizures ptz->observe record Record Seizure Latency and Severity observe->record end End record->end

Caption: Workflow for the Pentylenetetrazol (PTZ) test in mice.

Detailed Protocol: Pentylenetetrazol (PTZ) Test

  • Animals: Similar to the MES test, use male albino mice (20-25g) with an appropriate acclimatization period.

  • Compound Preparation and Administration:

    • Prepare and administer the test compound, vehicle control, and a positive control (e.g., Diazepam at 30 mg/kg) as described for the MES test.[15]

  • Induction of Seizures:

    • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for subcutaneous injection).[13] The dose may need to be adjusted based on the mouse strain. For wild-type C57BL/6 mice, a dose of 30-35 mg/kg is recommended for initial trials via intraperitoneal injection.[14]

    • Inject PTZ intraperitoneally into the lower left or right quadrant of the abdomen.[14]

  • Observation and Endpoint:

    • Immediately after PTZ administration, place the mouse in an observation chamber and observe for 30 minutes.[13][14]

    • Record the latency to the first clonic seizure and the seizure severity using a standardized scoring system (e.g., Racine scale).[14]

    • An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds.[13]

Seizure Scoring (Modified Racine Scale): [14]

  • Score 0: Normal behavior

  • Score 1: Immobilization

  • Score 2: Head nodding, facial and forelimb myoclonus

  • Score 3: Continuous whole-body myoclonus, tail held up

  • Score 4: Rearing, tonic seizure, falling on its side

  • Score 5: Tonic-clonic seizure, falling on its back, wild rushing

  • Score 6: Death

  • Data Analysis:

    • Calculate the percentage of protected animals in each group.

    • Determine the ED50 for protection against PTZ-induced seizures.

    • Analyze the latency to seizure onset and seizure severity scores for statistically significant differences between groups.

Data Presentation and Interpretation

The efficacy of a potential anticonvulsant is typically summarized by its ED50 value. To assess the safety profile, a neurotoxicity test, such as the rotarod test, is performed to determine the median toxic dose (TD50). The Protective Index (PI) is then calculated as the ratio of TD50 to ED50 (PI = TD50/ED50).[2] A higher PI indicates a more favorable safety margin.

Table 1: Anticonvulsant Activity and Neurotoxicity of (R)-AS-1 in Mice

Seizure ModelED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.) - Rotarod TestProtective Index (PI)
MES48.0> 300> 6.25
6 Hz (32 mA)45.2> 300> 6.64
scPTZNot explicitly stated, but active> 300-

Note: Data presented is for a related compound and should be considered illustrative.[6]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel pyrrolidine derivatives in established mouse seizure models. A thorough investigation of the anticonvulsant profile, coupled with an assessment of the safety margin, is a critical step in the drug development pipeline. Future studies should aim to further elucidate the precise mechanism of action, explore efficacy in chronic seizure models (e.g., kindling), and conduct comprehensive pharmacokinetic and pharmacodynamic studies.

References

  • Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Publications. Available at: [Link]

  • Abram, M., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed. Available at: [Link]

  • Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. ResearchGate. Available at: [Link]

  • Kamiński, K., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. PubMed. Available at: [Link]

  • Kamiński, K., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. National Institutes of Health (NIH). Available at: [Link]

  • Dhir, A. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. PMC - NIH. Available at: [Link]

  • Kamiński, K., et al. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. PubMed. Available at: [Link]

  • Castel-Branco, M. M., et al. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. Available at: [Link]

  • Singh, G., & Kaur, A. (2017). Neuroactive steroids and their role in epilepsy. Journal of Epilepsy Research. Available at: [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Available at: [Link]

  • Kamiński, K., et al. (2016). Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. PubMed. Available at: [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]

  • Kovács, Z., et al. (2014). Neuroactive peptides as putative mediators of antiepileptic ketogenic diets. PubMed. Available at: [Link]

  • Google Patents. (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
  • National Institutes of Health (NIH). (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Janković, S. M., & Đešević, M. (2022). Advancements in neuroactive peptides in seizures. PubMed. Available at: [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]

  • Fichna, J., et al. (2019). Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. MDPI. Available at: [Link]

  • JoVE Journal. (2018). PTZ-Induced Epilepsy Model in Mice. JoVE. Available at: [Link]

  • PubChem. (n.d.). (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. PubChem. Available at: [Link]

  • MDPI. (2022). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Available at: [Link]

Sources

Chiral Resolution of (R)- and (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate Hydrochloride: Advanced Chromatographic Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological profiles. This application note provides a detailed guide for the chiral separation of the enantiomers of Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a key chiral building block in medicinal chemistry. We present validated protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), leveraging polysaccharide-based chiral stationary phases. The causality behind method development choices, including stationary phase selection, mobile phase optimization, and the use of additives, is thoroughly discussed. This guide is designed to provide researchers and drug development professionals with a robust framework for achieving baseline separation and accurate quantification of these enantiomers.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the distinct biological activities of individual enantiomers are a foundational principle. While one enantiomer of a chiral drug may elicit the desired therapeutic effect, its mirror image can be inactive, exhibit different pharmacological properties, or even be toxic.[1] Therefore, the ability to separate and quantify enantiomers is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of a drug candidate.

Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is a chiral amine derivative whose stereoisomers are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The core structure, featuring a pyrrolidine ring, is a common "privileged scaffold" in drug discovery.[2] The accurate assessment of enantiomeric excess (% ee) is essential for process chemistry, quality control, and regulatory compliance.[3]

This document details two highly effective chromatographic techniques for the resolution of its (R)- and (S)-enantiomers.

Molecular Structures:

EnantiomerStructure
(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (S)-Enantiomer Structure (Structure based on CAS 1033245-45-2[4][5])
(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (R)-Enantiomer Structure (Inferred mirror image)

The Principle of Chiral Recognition

Chromatographic chiral separations are achieved by exploiting the differential, transient interactions between enantiomers and a chiral stationary phase (CSP).[6] The enantiomeric analytes and the chiral selector on the CSP form temporary diastereomeric complexes. Because diastereomers have different physical properties, one complex will be more stable than the other, resulting in a difference in retention time and enabling separation.[6]

Polysaccharide-based CSPs, such as cellulose or amylose derivatives coated or immobilized on a silica support, are among the most powerful and versatile for separating a wide range of chiral compounds.[7][8] The carbamate derivatives, in particular, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are highly effective for resolving racemates like the target compound.[9][10]

G cluster_0 Chromatographic Column cluster_1 CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Phenylcarbamate) R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Stronger Interaction (More Stable Complex) = Longer Retention Time S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weaker Interaction (Less Stable Complex) = Shorter Retention Time

Figure 1: Mechanism of chiral recognition on a polysaccharide-based CSP.

Method Development Strategy & Rationale

The successful separation of the target compound hinges on a logical method development strategy. The presence of a basic secondary amine in the pyrrolidine ring and a carbamate group guides our choices.

  • Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs with phenylcarbamate selectors are the primary choice. Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points due to their proven success in separating compounds with similar functional groups.[10][11]

  • Chromatography Mode Selection :

    • High-Performance Liquid Chromatography (HPLC) : This is the most established technique for chiral separations.[12] Normal-phase (NP) mode, using eluents like hexane/alcohol, often provides superior selectivity for polar compounds.

    • Supercritical Fluid Chromatography (SFC) : SFC is a powerful, "greener" alternative that uses supercritical CO₂ as the main mobile phase component.[1] It offers advantages like high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it ideal for both analytical and preparative-scale separations.[1][13]

  • Mobile Phase Additives : The basic nature of the pyrrolidine nitrogen can cause strong interactions with residual acidic silanols on the silica surface of the CSP, leading to peak tailing and poor resolution.[11] To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is incorporated into the mobile phase to mask these active sites and ensure symmetrical peak shapes.[11]

Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure reproducibility and accuracy.

G A Racemic Sample (R/S)-Benzyl (pyrrolidin-2-ylmethyl) carbamate HCl B Sample Preparation Dissolve in Mobile Phase Filter (0.45 µm) A->B C Chromatographic System (HPLC or SFC) B->C D Data Acquisition (UV Detector) C->D E Data Analysis Peak Integration, Resolution (Rs) Calculation D->E F Result Separated Enantiomers Enantiomeric Excess (% ee) E->F

Figure 2: General experimental workflow for chiral separation.

Protocol 1: Chiral Separation by HPLC

This protocol provides a robust method for the analytical separation of the enantiomers using normal-phase HPLC.

5.1. Materials and Equipment

  • Analyte : Racemic Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

  • HPLC System : A system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column : Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

  • Solvents : HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).

  • Additive : Diethylamine (DEA).

  • Sample Vials : 2 mL amber glass vials with inserts.

  • Syringe Filters : 0.45 µm PTFE filters.

5.2. Step-by-Step Procedure

  • Mobile Phase Preparation : Prepare the mobile phase by mixing n-Hexane and the chosen alcohol (e.g., Ethanol) in the desired ratio (e.g., 90:10 v/v). Add DEA to a final concentration of 0.1% (v/v). For example, to prepare 1 L, mix 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of DEA. Sonicate for 15 minutes to degas.

  • Sample Preparation : Prepare a stock solution of the racemic compound at 1.0 mg/mL in the mobile phase. Dilute this stock to a working concentration of approximately 0.1 mg/mL using the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • Instrument Setup and Equilibration :

    • Install the Chiralcel® OD-H column in the column compartment.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 220 nm (based on the benzoyl chromophore).

    • Purge the pump with the prepared mobile phase and allow it to circulate through the system for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition : Inject 10 µL of the prepared sample. Run the analysis for a sufficient time to allow both enantiomeric peaks to elute completely (typically 15-20 minutes).

  • Data Analysis : Integrate the two enantiomer peaks. Calculate the resolution (Rs), selectivity factor (α), and retention factors (k') for each peak.

5.3. Optimized HPLC Parameters

ParameterRecommended ConditionRationale
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Proven effectiveness for a wide range of racemates, including carbamates and amines.[11]
Mobile Phase n-Hexane / Ethanol (90:10, v/v) + 0.1% DEANormal-phase conditions provide good selectivity. DEA is crucial for good peak shape of the basic analyte.[11]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Temperature 25 °CProvides reproducible retention times; temperature can be varied to optimize selectivity.
Detection UV at 220 nmCorresponds to the absorbance maximum of the benzyl carbamate moiety.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.

Protocol 2: Chiral Separation by SFC

This protocol details a rapid and efficient separation using SFC, offering a significant reduction in solvent usage and analysis time.

6.1. Materials and Equipment

  • Analyte : Racemic Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

  • SFC System : An analytical SFC system with a CO₂ pump, modifier pump, back pressure regulator (BPR), column thermostat, and UV/Vis or PDA detector.

  • Chiral Column : Lux® Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A : Supercritical CO₂ (SFC grade).

  • Mobile Phase B (Co-solvent) : HPLC grade Methanol.

  • Additive : Diethylamine (DEA).

6.2. Step-by-Step Procedure

  • Co-solvent Preparation : Prepare the co-solvent by mixing Methanol with 0.2% (v/v) DEA.

  • Sample Preparation : Prepare a stock solution of the racemic compound at 1.0 mg/mL in Methanol. Dilute as needed with Methanol. Filter the final solution through a 0.45 µm syringe filter.

  • Instrument Setup and Equilibration :

    • Install the Lux® Cellulose-2 column.

    • Set the column temperature to 40 °C.[14][15]

    • Set the back pressure to 150 bar.[14][15]

    • Set the flow rate to 2.0 mL/min.[14][15]

    • Set the UV detection wavelength to 220 nm.

    • Equilibrate the system with the initial mobile phase conditions (e.g., 10% co-solvent) until the pressure and baseline are stable.

  • Injection and Data Acquisition : Inject 5 µL of the prepared sample. A typical run involves a gradient or isocratic elution with the co-solvent. For screening, a gradient from 5% to 40% Methanol over 5-10 minutes is effective.

  • Data Analysis : Integrate the peaks and calculate the relevant chromatographic parameters.

6.3. Optimized SFC Parameters

ParameterRecommended ConditionRationale
Chiral Stationary Phase Lux® Cellulose-2 (Cellulose tris(3,5-dichlorophenylcarbamate))Halogenated polysaccharide phases often show excellent performance and alternative selectivity in SFC.[14][15]
Mobile Phase CO₂ / Methanol with 0.2% DEAMethanol is a common and effective co-solvent in SFC. DEA is essential for peak symmetry.[15]
Co-solvent Percentage 15% (Isocratic)A higher percentage of co-solvent can improve peak shape and reduce retention time.[14][15]
Flow Rate 2.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis.[14]
Back Pressure 150 barMaintains the CO₂ in its supercritical state and influences retention and selectivity.[14][15]
Temperature 40 °CHigher temperatures reduce mobile phase viscosity and can improve efficiency.[14][15]

Conclusion

The chiral separation of (R)- and (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can be reliably achieved using either HPLC or SFC with polysaccharide-based chiral stationary phases. The choice of a cellulose or amylose carbamate-derived column is critical for establishing the necessary stereoselective interactions. For both techniques, the addition of a basic modifier like DEA to the mobile phase is essential to obtain symmetrical and well-resolved peaks. While HPLC provides a conventional and robust approach, SFC offers a faster, more efficient, and environmentally sustainable alternative that is highly suitable for high-throughput screening and preparative applications in modern drug development. The protocols and data presented herein provide a validated starting point for researchers to implement and further optimize these separations in their own laboratories.

References

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Electrospinning of Cellulose Benzyl Carbamates for Enantioselective Membrane Filtration. (2024). National Institutes of Health (NIH). [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1986). ACS Publications. [Link]

  • Effective enantiomeric separations of racemic primary amines by the isopropyl carbamate-cyclofructan6 chiral stationary phase. (2010). PubMed. [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. (2022). Semantic Scholar. [Link]

  • Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). ResearchGate. [Link]

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]

  • Processes for preparing (r)-2-methylpyrrolidine and (s).
  • (S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Lead Sciences. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). Spectroscopy Online. [Link]

Sources

Application Notes & Protocols for the Administration of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information on the specific biological activity and in vivo administration of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is limited in publicly available literature. The following application notes and protocols are based on established principles of preclinical compound administration and data from structurally related molecules. Researchers should conduct initial dose-ranging and tolerability studies to determine the optimal parameters for their specific animal models and experimental goals.

Introduction and Scientific Background

This compound is a chiral organic compound featuring a pyrrolidine ring, a benzyl carbamate group, and a hydrochloride salt.[1] The pyrrolidine moiety is a common scaffold in neuroactive compounds. While the specific mechanism of action for this compound is not yet fully elucidated, the presence of the benzyl carbamate group is noteworthy. Benzyl carbamates are utilized in a variety of therapeutically active agents, including those targeting proteases and acting as anticonvulsants.[2][3]

Structurally related compounds containing a pyrrolidine ring have shown activity in the central nervous system (CNS). For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has demonstrated potent antiseizure properties in mouse models, acting as a positive allosteric modulator of the glutamate transporter EAAT2.[4][5] Given these structural similarities, it is plausible that this compound may also exhibit CNS activity.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models, with a focus on proper handling, formulation, and administration techniques to ensure reproducible and reliable experimental outcomes.

Compound Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for proper handling and formulation.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂O₂[1]
Molecular Weight 270.76 g/mol [1]
Appearance Likely a solid[6][7]
Storage Inert atmosphere, 2-8°C[8]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[6]

Preparation of Dosing Solutions

The hydrochloride salt form of the compound suggests potential solubility in aqueous vehicles. However, empirical determination of solubility is essential.

Vehicle Selection and Solubility Testing Protocol

Rationale: The choice of an appropriate vehicle is critical for ensuring complete dissolution and bioavailability of the test compound. The vehicle should be non-toxic and inert at the administered volume.

Step-by-Step Protocol:

  • Initial Vehicle Screening: Prepare a panel of common, well-tolerated vehicles for in vivo studies. A recommended starting panel includes:

    • Sterile Water for Injection

    • 0.9% Saline

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • 10% Tween® 80 in sterile water

    • 0.5% (w/v) Methylcellulose in sterile water

  • Solubility Assessment:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) into a clear glass vial.

    • Add a small, measured volume of the first test vehicle (e.g., 100 µL) to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound has dissolved, continue adding the vehicle in measured increments to determine the saturation point.

    • If the compound is not fully dissolved, gentle warming (to 37°C) and sonication can be attempted.

    • Repeat this process for each vehicle to identify the one that provides the desired concentration with the least amount of excipients.

  • Documentation: Meticulously record the solubility of the compound in each vehicle (e.g., in mg/mL).

Dosing Solution Preparation and Storage

Rationale: Proper preparation and storage of the dosing solution are paramount for maintaining the stability and concentration of the compound throughout the study.

Step-by-Step Protocol:

  • Calculation: Based on the desired dose (in mg/kg) and the average weight of the animals, calculate the total amount of compound and vehicle needed.

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: In a sterile container, add the weighed compound to the chosen vehicle. If necessary, use a magnetic stirrer, vortexer, or sonicator to facilitate dissolution.

  • Sterilization (for parenteral routes): If the dosing solution is intended for parenteral administration (e.g., IP, IV), it must be sterile. This can be achieved by filtering the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the final dosing solution as determined by stability studies. As a general guideline, store at 2-8°C and protect from light.[8] It is recommended to prepare fresh solutions for each day of dosing.

Administration Protocols in Rodent Models

The choice of administration route depends on the experimental objectives, such as investigating oral bioavailability or achieving rapid systemic exposure.

Oral Gavage (PO)

Rationale: Oral gavage is a common method for administering precise doses of a compound directly into the stomach, bypassing taste aversion and ensuring the entire dose is delivered.[10]

Step-by-Step Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[10]

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (typically 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip to minimize the risk of esophageal or stomach perforation.[11]

  • Dose Measurement: Draw the calculated volume of the dosing solution into a syringe attached to the gavage needle.

  • Administration:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[11]

    • The animal should swallow the needle as it is gently advanced. Do not force the needle.[10]

    • Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution.[10]

    • Withdraw the needle in a smooth, swift motion.

  • Monitoring: Briefly monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Intraperitoneal (IP) Injection

Rationale: IP injection allows for rapid absorption of the compound into the systemic circulation, although it is subject to first-pass metabolism in the liver.

Step-by-Step Protocol:

  • Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.[12]

  • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[12]

  • Needle Selection: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.[13]

  • Administration:

    • Insert the needle at a 30-40° angle into the identified injection site.[13]

    • Slightly aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively.[13]

    • Inject the solution at a steady rate.

    • Withdraw the needle and return the animal to its cage.

Intravenous (IV) Injection

Rationale: IV injection provides 100% bioavailability and immediate systemic exposure, making it suitable for pharmacokinetic studies and acute efficacy models. The lateral tail vein is the most common site for IV injections in rodents.[14]

Step-by-Step Protocol:

  • Animal Restraint and Vein Dilation: Place the animal in a suitable restrainer. To dilate the tail veins, warm the tail using a heat lamp or warm water (30-35°C).[15]

  • Needle Selection: Use a 27-30 gauge needle.

  • Administration:

    • Position the needle parallel to the lateral tail vein with the bevel facing up.[16]

    • Insert the needle into the vein, starting from the distal end of the tail to allow for subsequent attempts more proximally if needed.[16]

    • Successful entry into the vein may be confirmed by a "flash" of blood in the needle hub.

    • Slowly inject the solution. The vein should blanch as the solution is administered. If a blister forms, the needle is not in the vein.[16]

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[16]

ParameterMouseRat
Oral Gavage Volume 10 mL/kg10-20 mL/kg
IP Injection Volume < 10 mL/kg< 10 mL/kg
IV Injection Volume (Bolus) 5 mL/kg5 mL/kg
Oral Gavage Needle 18-22 G16-18 G
IP Injection Needle 25-27 G23-25 G
IV Injection Needle 27-30 G27-25 G
Sources:[11][13][17][18]

Experimental Workflow and Potential Mechanistic Pathway

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo evaluation of this compound.

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase Compound Compound Sourcing & QC Analysis Solubility Solubility & Vehicle Screening Compound->Solubility DosePrep Dose Formulation & Sterilization Solubility->DosePrep Dosing Compound Administration (PO, IP, or IV) DosePrep->Dosing Acclimation Animal Acclimation Acclimation->Dosing Behavior Behavioral/Efficacy Testing (e.g., Seizure Model) Dosing->Behavior PK Pharmacokinetic Blood Sampling Dosing->PK Tissue Tissue Collection (Brain, Plasma, etc.) Behavior->Tissue PK->Tissue Bioanalysis Bioanalysis (LC-MS/MS) Tissue->Bioanalysis Data Data Analysis & Interpretation Bioanalysis->Data

Caption: Experimental workflow for preclinical animal studies.

Hypothetical Signaling Pathway

Based on structurally related compounds, a potential mechanism of action could involve the modulation of excitatory neurotransmission. The following diagram illustrates a hypothetical pathway where the compound enhances glutamate reuptake.

G cluster_synapse Glutamatergic Synapse cluster_outcome Cellular Outcome Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Glia Astrocyte Outcome Reduced Synaptic Glutamate -> Decreased Excitotoxicity/Neuronal Hyperexcitability Receptor Glutamate Receptor Glutamate->Receptor Binds EAAT2 EAAT2 Transporter Glutamate->EAAT2 Uptake Receptor->Postsynaptic Activates EAAT2->Glia Compound (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride Compound->EAAT2 Positive Allosteric Modulation

Caption: Hypothetical mechanism: positive modulation of EAAT2.

References

  • Abram, M., Jakubiec, M., Reeb, K., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65, 11703−11725. Available at: [Link]

  • Kamiński, K., Abram, M., Jakubiec, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. PubChem. Retrieved from: [Link]

  • PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. PubChem. Retrieved from: [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved from: [Link]

  • Research Animal Training. (2020). Intravenous Injection in the Rat. norecopa.no. Retrieved from: [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Virginia Tech. Retrieved from: [Link]

  • De Meyer, T., et al. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2261741. Available at: [Link]

  • Virginia Tech. (2017). SOP: Intravenous Injections in the Rat. Virginia Tech. Retrieved from: [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Virginia Tech. Retrieved from: [Link]

  • UBC Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. The University of British Columbia. Retrieved from: [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. University of Arizona. Retrieved from: [Link]

  • Al, N., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience, 10(11), giab075. Available at: [Link]

  • Research Animal Training. (n.d.). Intraperitoneal Injection in the Mouse. norecopa.no. Retrieved from: [Link]

  • NIH OACU. (n.d.). Administration Routes. National Institutes of Health. Retrieved from: [Link]

  • University of Queensland. (2027). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. University of Queensland. Retrieved from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. Carl ROTH. Retrieved from: [Link]

  • University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. University of Queensland. Retrieved from: [Link]

  • Jo, J., et al. (2019). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 9(18), e3371. Available at: [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Wikipedia. Retrieved from: [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. Retrieved from: [Link]

  • Medić, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(9), 987-1003. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this chiral intermediate in high purity. Here, we will dissect potential issues, provide scientifically-grounded troubleshooting strategies, and offer detailed protocols to enhance the success of your purification endeavors.

Introduction: The Challenge of Purity

This compound is a valuable chiral building block in medicinal chemistry. Its purification is often a critical bottleneck, where seemingly minor impurities can compromise the yield, stereochemical integrity, and overall success of subsequent synthetic steps. The presence of a primary amine protected as a carbamate, a chiral center, and a secondary amine that forms a hydrochloride salt introduces a unique set of purification challenges. This guide provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered during the purification of this compound.

Section 1: Issues Related to Chemical Purity

Q1: My final product has a low yield and appears oily or as a sticky solid after hydrochloride salt formation. What are the likely causes and solutions?

A1: This is a frequent issue and can stem from several factors. An oily or non-crystalline product often indicates the presence of impurities that inhibit crystallization or the presence of residual solvents.

  • Causality:

    • Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, ethyl acetate, THF) can lead to an oily product. Hydrochloride salts of amines can sometimes form solvates.

    • Excess HCl: While necessary for salt formation, a large excess of HCl can lead to a hygroscopic product that absorbs atmospheric moisture, appearing oily.

    • Incomplete Reaction: The presence of unreacted (R)-2-(aminomethyl)pyrrolidine (the starting material) or byproducts from the Cbz-protection step can act as impurities that disrupt the crystal lattice of the desired product.

    • Formation of TFA Salts: If Trifluoroacetic acid (TFA) was used in a preceding deprotection step (e.g., removing a Boc group to generate the starting amine), residual TFA can form a salt that is often oily.[1]

  • Troubleshooting & Optimization:

    • Thorough Drying: After the work-up and before salt formation, ensure the free-base is dried under high vacuum to remove all residual solvents.

    • Controlled HCl Addition: Use a stoichiometric amount or a slight excess of HCl for salt formation. Using HCl dissolved in an organic solvent like 2-propanol or diethyl ether is often more controllable than using aqueous HCl.[2]

    • Solvent Trituration/Recrystallization: Attempt to triturate the oily product with a non-polar solvent like diethyl ether or hexane. This can often induce crystallization by "washing away" impurities and residual solvents. If that fails, proceed to a full recrystallization (see Protocol 1).

    • Purification of the Free Base: Before forming the hydrochloride salt, consider purifying the free base form of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate using column chromatography. This is particularly effective for removing non-basic impurities.

Q2: My NMR/LC-MS analysis shows the presence of starting material and other unexpected peaks. What are the most common side products?

A2: The presence of impurities is often linked to the Cbz-protection step.

  • Common Impurities & Their Origin:

    • (R)-2-(aminomethyl)pyrrolidine: Unreacted starting material due to incomplete reaction.

    • Benzyl Alcohol: A common impurity originating from the benzyl chloroformate reagent or from decomposition of the Cbz group under certain conditions.

    • Di-Cbz Protected Byproduct: Although the primary amine is more nucleophilic, over-protection of both the primary and the secondary pyrrolidine nitrogen can occur, especially with excess benzyl chloroformate or prolonged reaction times.

    • N-Benzyl Impurity: Under certain reductive conditions (not typically present during Cbz protection but relevant in subsequent steps if not purified properly), the Cbz group can be converted to an N-benzyl group.[3]

  • Troubleshooting & Optimization:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction to completion.

    • Stoichiometry Control: Carefully control the stoichiometry of benzyl chloroformate to minimize di-protection.

    • Aqueous Wash: During work-up of the Cbz-protection reaction, a mild acid wash (e.g., dilute citric acid) can help remove unreacted basic starting material. A wash with sodium bicarbonate can remove acidic impurities.

    • Chromatography: Flash column chromatography of the free base is the most effective way to remove a range of impurities before proceeding to the salt formation. A gradient of methanol in dichloromethane is often effective.

Section 2: Issues Related to Stereochemical Purity

Q3: My chiral HPLC analysis indicates the presence of the (S)-enantiomer. What could have caused racemization?

A3: Racemization is a significant risk when working with chiral compounds, particularly those with a stereocenter adjacent to a functional group.[4]

  • Causality:

    • Harsh pH Conditions: The stereocenter at the 2-position of the pyrrolidine ring is susceptible to racemization under harsh basic or acidic conditions. During the Cbz-protection step, using a very strong base or allowing the pH to rise too high (e.g., >10) can lead to epimerization.[3][5]

    • Elevated Temperatures: Prolonged heating during reaction or purification can sometimes contribute to racemization.

  • Troubleshooting & Optimization:

    • pH Control During Reaction: When performing the Cbz-protection, maintain the pH in the range of 8-10. Using a buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can be more effective than simply adding a strong base.[3]

    • Mild Work-up Conditions: Avoid prolonged exposure to strong acids or bases during the work-up.

    • Temperature Management: Conduct the reaction and purification steps at or below room temperature whenever possible.

    • Chiral Resolution: If racemization has occurred and cannot be prevented, purification by chiral HPLC or diastereomeric salt recrystallization may be necessary, although this is often a last resort due to cost and complexity.

Section 3: Challenges with the Hydrochloride Salt

Q4: My final product is highly hygroscopic and difficult to handle. How can I mitigate this?

A4: Hygroscopicity is a known challenge for many amine hydrochloride salts.

  • Causality:

    • Salt Form: The ionic nature of the hydrochloride salt readily attracts and absorbs atmospheric moisture.

    • Amorphous State: If the product is amorphous rather than crystalline, it will have a higher surface area and be more prone to moisture absorption.

  • Troubleshooting & Optimization:

    • Ensure Crystallinity: A well-defined crystalline solid is generally less hygroscopic than an amorphous powder. Effective recrystallization is key (see Protocol 1).

    • Proper Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating if the compound is stable.

    • Inert Atmosphere Handling: Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

    • Alternative Salt Forms: If hygroscopicity remains a major issue, consider forming a different salt, such as a tartrate or mesylate, which may have more favorable physical properties.

Experimental Protocols & Workflows

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of the target compound. The optimal solvent system may require some experimentation.

  • Solvent Screening:

    • Test the solubility of a small amount of the crude hydrochloride salt in various solvents at room temperature and upon heating. Good candidates for recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.

    • Promising solvents include isopropanol (2-propanol)[6], ethanol, or a mixture of ethanol and methanol.[7]

    • Anti-solvents (in which the compound is insoluble) like diethyl ether or hexane can be used to induce precipitation.

  • Recrystallization Procedure: a. Place the crude this compound in a flask. b. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to dissolve the solid completely. c. If the solution is colored or contains insoluble impurities, perform a hot filtration. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. To maximize yield, cool the flask in an ice bath or refrigerator for several hours. f. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. g. If the product remains dissolved, an anti-solvent (e.g., diethyl ether) can be added dropwise until the solution becomes cloudy, then allow it to stand. h. Collect the crystals by vacuum filtration. i. Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent. j. Dry the crystals under high vacuum.

Data Presentation: Recrystallization Solvent Systems
Solvent SystemSuitabilityRationale
IsopropanolHighly Recommended Often provides a good balance of solubility at high temperature and insolubility at low temperature for hydrochloride salts.[6]
Ethanol/Methanol MixturesRecommended Effective for similar pyrrolidine salts, allowing for fine-tuning of polarity.[7]
EthanolUse with Caution May be too strong a solvent, leading to low recovery.[6]
Isopropanol/Diethyl EtherGood for Precipitation Diethyl ether acts as an effective anti-solvent to induce crystallization from an isopropanol solution.
Workflow Visualization

Here is a visual representation of the decision-making process for the purification of this compound.

PurificationWorkflow start Crude Product (Post-reaction) check_purity Analyze Purity (TLC, LC-MS, NMR) start->check_purity is_pure High Purity? check_purity->is_pure salt_formation Hydrochloride Salt Formation is_pure->salt_formation Yes chromatography Column Chromatography (Free Base) is_pure->chromatography No recrystallize Recrystallization (Protocol 1) salt_formation->recrystallize final_product Pure Crystalline Product recrystallize->final_product chromatography->salt_formation

Caption: Purification workflow for this compound.

References

  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a New Chiral Pyrrolidine. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2014, August 13). Are there any suggestions for removing a CBz group from an amine in the presence of a thioether and an ester?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 21). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). The problem of racemization in drug discovery and tools to predict it. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Semantic Scholar. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (n.d.). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Retrieved from [Link]

  • MDPI. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • SpringerLink. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • PubMed. (2021, March 20). Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. Retrieved from [Link]

  • Semantic Scholar. (2022, August 19). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Retrieved from [Link]

  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

Sources

Technical Support Center: Overcoming In Vitro Solubility Challenges with (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro experiments. This guide offers troubleshooting protocols and answers to frequently asked questions, ensuring the successful application of this compound in your research.

Introduction to the Solubility Profile

This compound is a compound of interest in various research fields. As a hydrochloride salt of a carbamate derivative containing a pyrrolidine moiety, its physicochemical properties can present challenges in achieving and maintaining solubility in aqueous-based in vitro systems. The hydrochloride group generally enhances water solubility compared to the free base; however, the organic carbamate structure can still lead to limited solubility in physiological buffers. Factors such as pH, solvent choice, and concentration can significantly impact its dissolution and stability in solution.[1] This guide will walk you through a systematic approach to effectively address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise when working with this compound.

Q1: My compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do first?

A1: Initial Dissolution Troubleshooting Workflow

It is crucial to start with a systematic approach to identify the optimal solvent and conditions. The following workflow is recommended:

Initial_Dissolution_Workflow A Start: Undissolved Compound B Attempt to dissolve in a small volume of an organic co-solvent (e.g., DMSO, Ethanol). A->B C Did it dissolve in the organic co-solvent? B->C D Yes C->D Yes E No C->E No F Prepare a concentrated stock solution in the chosen organic solvent. D->F M Try gentle warming (37°C) or sonication of the organic solvent mixture. E->M G Serially dilute the stock solution into your aqueous buffer/media with gentle vortexing. F->G H Visually inspect for precipitation. G->H I Precipitation observed? H->I J Yes I->J Yes K No I->K No R Refer to Q3: Preventing Precipitation upon Dilution. J->R L Proceed with the experiment, ensuring the final organic solvent concentration is non-toxic to cells. K->L N Still not dissolved? M->N O Yes N->O Yes P No N->P No Q Refer to Q2: Advanced Solubilization Techniques. O->Q P->F

Caption: Initial workflow for dissolving the compound.

Detailed Explanation:

Many organic compounds with limited aqueous solubility require an organic co-solvent to create a concentrated stock solution.[2] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of molecules.[3]

Protocol for Preparing a Stock Solution:

  • Weigh the desired amount of this compound.

  • Add a small volume of high-purity, anhydrous DMSO (or ethanol) to the solid. Start with a volume that would create a 10-100 mM stock solution.

  • Vortex gently to aid dissolution.

  • If the compound does not fully dissolve, you can try gentle warming in a 37°C water bath for a few minutes or sonication .[4] Sonication uses high-frequency sound waves to break down particle aggregates and enhance dissolution.[4]

  • Once dissolved, store the stock solution appropriately (see Q5).

When diluting the stock solution into your aqueous buffer or cell culture medium, add the stock solution dropwise while gently vortexing the aqueous solution. This helps to avoid "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.[5]

Q2: I've tried common organic solvents without success, or I need to avoid them. What are some advanced solubilization techniques?

A2: Exploring Alternative Solubilization Strategies

If standard methods are insufficient, consider these advanced options:

TechniqueDescriptionKey Considerations
pH Adjustment The solubility of amine hydrochloride salts can be pH-dependent. Adjusting the pH of the buffer may improve solubility.[1]The experimental pH must be compatible with your assay and cell viability. A pH titration to determine the optimal solubility range can be beneficial. Acidic conditions (pH 4-6) may favor the solubility of this hydrochloride salt.[6]
Co-solvents Using a mixture of solvents can have a synergistic effect on solubility.Common co-solvent systems include combinations of DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG). The final concentration of each solvent must be tested for cellular toxicity.[2]
Excipients Solubilizing agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and FDA-approved excipient for this purpose.[7] The molar ratio of the compound to cyclodextrin is a critical parameter to optimize.

Protocol for Using Cyclodextrins:

  • Prepare an aqueous solution of HP-β-CD at a concentration several-fold higher than your target compound concentration.

  • Separately, prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while stirring.

  • Allow the mixture to equilibrate, sometimes with gentle heating or sonication, to facilitate the formation of the inclusion complex.

  • Visually inspect for clarity.

Q3: My compound dissolves in the organic stock solution but precipitates when I add it to my cell culture medium. How can I prevent this?

A3: Strategies to Mitigate Precipitation in Aqueous Media

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[3][9] Here’s a troubleshooting guide:

Precipitation_Troubleshooting A Start: Precipitation upon dilution B Lower the final concentration of the compound. A->B C Decrease the concentration of the organic stock solution. A->C D Pre-warm the aqueous media to 37°C before adding the stock solution. A->D E Add the stock solution to the media very slowly while vortexing. A->E F Consider using a serum-containing medium if appropriate for the experiment. A->F G Still precipitating? B->G C->G D->G E->G F->G H Yes G->H Yes I No G->I No K Refer to Q2 for advanced solubilization techniques (e.g., cyclodextrins). H->K J Proceed with the experiment. I->J

Caption: Troubleshooting precipitation upon dilution.

Detailed Explanation:

  • Lower Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound that is below its solubility limit in the final medium.[5]

  • More Dilute Stock: Preparing a less concentrated stock solution in the organic solvent allows for a larger volume to be added to the aqueous medium, which can be mixed in more gradually.[5]

  • Temperature: Pre-warming the medium can sometimes help, although for some compounds, solubility can decrease at higher temperatures.[10]

  • Mixing Technique: The rate of addition and efficiency of mixing are critical to avoid localized high concentrations that can trigger precipitation.

  • Serum Proteins: If your experimental design allows, the presence of serum can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.[3] However, be aware that this can also affect the free concentration of your compound and its biological activity.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: DMSO Toxicity in Cell Culture

The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable for sensitive cell lines and long-term experiments.[11] It is always best practice to include a vehicle control in your experiments, which consists of the same final concentration of DMSO as used for your compound-treated cells.

DMSO ConcentrationGeneral Effect on Cells
≤ 0.1% Generally considered safe for most cell lines with minimal impact on cell health and function.
0.1% - 0.5% Tolerated by many robust cell lines, but may cause subtle effects. A vehicle control is essential.
> 0.5% Increased risk of cytotoxicity and off-target effects. Should be avoided if possible.
Q5: How should I store the solid compound and my stock solutions?

A5: Proper Storage and Handling

As a hydrochloride salt, this compound may be hygroscopic, meaning it can absorb moisture from the air.[12][13]

  • Solid Compound: Store the solid compound in a tightly sealed container in a desiccator at the recommended temperature (often 2-8°C, check the supplier's data sheet).[14] Protect from light and moisture.

  • Stock Solutions: Aliquot your concentrated stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[10] When thawing an aliquot, allow it to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. Available at: [Link]

  • Ferreira, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. Available at: [Link]

  • Wang, X., et al. (2024). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. Journal of Wood Chemistry and Technology. Available at: [Link]

  • Jambhekar, S. S., & Breen, P. J. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of drugs. American Journal of Pharmaceutical Education, 80(5), 79. Available at: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available at: [Link]

  • Wen, H., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 11(6), 284. Available at: [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Available at: [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. Available at: [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Conti, R. (2014). Answer to "How can I avoid precipitation of a substance after adding DMEM?". ResearchGate. Available at: [Link]

  • Xu, X., et al. (2012). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. The AAPS Journal, 14(4), 887-900. Available at: [Link]

  • Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Letters, 14(11), 2814-2817. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • Ferreira, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]

  • Rompicharla, V. (2019). Answer to "Is there a practical and efficient way to protect hygroscopic compounds from water uptake?". ResearchGate. Available at: [Link]

  • Li, P., & Zhao, L. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1269-1281. Available at: [Link]

  • Michael-addition, M. (2025). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. ResearchGate. Available at: [Link]

  • Dong, X., et al. (2009). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Research, 26(6), 1439-1447. Available at: [Link]

  • LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Van den Abeele, J., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 663, 124376. Available at: [Link]

  • Reddit. (n.d.). Drying and Storing Hygroscopic Salts. Available at: [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Available at: [Link]

  • Li, X. (2013). Answer to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. Available at: [Link]

  • Pharmaguideline. (2010). Preparation of Standard Solutions. Available at: [Link]

  • Deadman, B. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-40. Available at: [Link]

  • PubChem. (n.d.). (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Loftsson, T., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93(3-4), 157-167. Available at: [Link]

  • Williams, H. D., et al. (2013). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 102(9), 3059-3074. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. Available at: [Link]

  • Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Available at: [Link]

  • PubChem. (n.d.). benzyl N-(1-pyrrolidin-3-ylpropyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific N-protection reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's mechanics, enabling you to proactively minimize impurity formation and optimize your synthesis.

The synthesis involves the protection of the primary amine of (R)-pyrrolidin-2-ylmethanamine with benzyl chloroformate (Cbz-Cl), a foundational reaction in synthetic organic chemistry.[1][2] While seemingly straightforward, this process is susceptible to several side reactions that can complicate purification and compromise the final product's purity. This guide provides a question-and-answer-based approach to identify and mitigate the formation of key byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant impurity with a mass of +134 Da relative to my product. What is this byproduct and how can I prevent its formation?

A1: Cause and Identification

This impurity is almost certainly the di-protected byproduct, (R)-Benzyl 1-((benzyloxycarbonyl)methyl)pyrrolidine-2-carboxylate . It arises from the reaction of benzyl chloroformate with both the primary exocyclic amine and the secondary endocyclic (ring) amine of the starting material.

The primary amine of (R)-pyrrolidin-2-ylmethanamine is significantly more nucleophilic and less sterically hindered, making it the kinetically favored site of reaction.[3] However, under forcing conditions—such as excess Cbz-Cl, elevated temperatures, or the use of a strong, non-hindered base—the less reactive secondary amine can also be acylated.

  • Mechanism of Formation:

    • Primary Amine Protection (Desired Reaction): The primary amine attacks the electrophilic carbonyl carbon of Cbz-Cl.[4]

    • Secondary Amine Protection (Side Reaction): If conditions permit, the secondary amine of the mono-protected product acts as a nucleophile and attacks a second molecule of Cbz-Cl.

Mitigation Strategies:

The key to preventing this byproduct is to leverage the inherent reactivity difference between the two amine groups through careful control of reaction parameters.

  • Stoichiometry Control: Use a slight excess, but no more than 1.0 to 1.05 equivalents, of benzyl chloroformate. This ensures there is insufficient electrophile to react significantly with the less reactive secondary amine after the primary amine has been consumed.

  • Controlled Reagent Addition: Add the Cbz-Cl solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine.

  • Choice of Base: Employ a mild inorganic base like sodium bicarbonate or sodium carbonate.[1][5] Strong organic bases such as triethylamine can deprotonate the secondary amine, increasing its nucleophilicity and promoting the formation of the di-protected species.

  • Temperature Management: Maintain the reaction temperature at 0 °C during the addition of Cbz-Cl and allow it to warm slowly to room temperature.[6] Avoid heating the reaction mixture.

cluster_main Main Synthetic Pathway cluster_side Byproduct Formation Pathway Start (R)-pyrrolidin-2-ylmethanamine + Benzyl Chloroformate (1.0 eq) Product (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate (Desired Product) Start->Product Mild Base (NaHCO3) Low Temp (0 °C) Byproduct Di-Cbz Protected Byproduct Start->Byproduct Excess Cbz-Cl (>1.1 eq) Strong Base (e.g., TEA) High Temp (>RT)

Caption: Reaction pathways for desired mono-protection vs. di-protection.

Q2: My crude product analysis shows the presence of benzyl alcohol and another non-polar impurity. What are they and why did they form?

A2: Cause and Identification

The two impurities are benzyl alcohol and dibenzyl carbonate . Their presence is a direct consequence of the moisture sensitivity of benzyl chloroformate.[6]

  • Benzyl Alcohol: Benzyl chloroformate readily hydrolyzes in the presence of water to form benzyl alcohol and hydrochloric acid. This is a common issue if wet solvents or reagents are used or if the reaction is not protected from atmospheric moisture.

  • Dibenzyl Carbonate: This byproduct forms when the benzyl alcohol generated from hydrolysis reacts with another molecule of benzyl chloroformate. It can also be a known impurity in the starting Cbz-Cl, as it is a byproduct of its synthesis from benzyl alcohol and phosgene.[1]

Mitigation Strategies:

Preventing these impurities requires rigorous exclusion of water from the reaction system.

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Reagent Quality: Use a fresh bottle of benzyl chloroformate or purify older stock if necessary. Cbz-Cl is a lachrymator and should be handled with extreme care in a fume hood.[7]

CbzCl Benzyl Chloroformate (Cbz-Cl) Product Desired Cbz-Product CbzCl->Product + Amine BenzylOH Benzyl Alcohol CbzCl->BenzylOH + H2O (Hydrolysis) H2O Water (H2O) H2O->BenzylOH Amine Starting Amine DBC Dibenzyl Carbonate BenzylOH->DBC + Cbz-Cl

Caption: Formation pathways for hydrolysis-related byproducts.

Analytical Characterization of Byproducts

A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of HPLC, LC-MS, and NMR spectroscopy is recommended.

Byproduct NameMolecular Weight ( g/mol )Mass relative to Product (Free Base)Key Analytical Signatures
(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate 234.31Product HPLC: Main peak. NMR: Single Cbz group signals.
(R)-Benzyl 1-((benzyloxycarbonyl)methyl)pyrrolidine-2-carboxylate 368.43+134.12HPLC: Less polar, longer retention time. LC-MS: m/z [M+H]⁺ ~369. NMR: Signals for two distinct Cbz groups.
Benzyl Alcohol 108.14-126.17HPLC: More polar, shorter retention time. LC-MS: m/z [M+H]⁺ ~109. NMR: Characteristic benzylic CH₂ (~4.6 ppm) and aromatic signals.
Dibenzyl Carbonate 242.26+7.95HPLC: Much less polar, significantly longer retention time. LC-MS: m/z [M+H]⁺ ~243. NMR: Single benzylic CH₂ signal (~5.2 ppm) and aromatic signals.
Starting Diamine 100.16-134.15HPLC: Very polar, very short retention time. LC-MS: m/z [M+H]⁺ ~101.
Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Sample Preparation for NMR

  • Take an aliquot of the crude reaction mixture after work-up but before final salt formation.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in CDCl₃ or DMSO-d₆.

  • Acquire ¹H and ¹³C NMR spectra. Compare the integration of the product's characteristic peaks against those identified for potential byproducts.

Troubleshooting Workflow

This decision tree provides a systematic approach to identifying the cause of impurities detected in your reaction.

start Impurity Detected via HPLC/TLC lcms Analyze by LC-MS Determine Mass start->lcms mass_plus_134 Mass ≈ Product + 134 Da? lcms->mass_plus_134 mass_plus_8 Mass ≈ Product + 8 Da? mass_plus_134->mass_plus_8 No is_di_cbz Result: Di-Cbz Byproduct mass_plus_134->is_di_cbz Yes mass_minus_126 Mass ≈ Product - 126 Da? mass_plus_8->mass_minus_126 No is_dbc Result: Dibenzyl Carbonate mass_plus_8->is_dbc Yes is_benzyl_oh Result: Benzyl Alcohol mass_minus_126->is_benzyl_oh Yes unknown Other Impurity (Check starting materials, consider oligomerization) mass_minus_126->unknown No action_di_cbz Action: 1. Check Cbz-Cl stoichiometry. 2. Use milder base. 3. Lower reaction temperature. is_di_cbz->action_di_cbz action_hydrolysis Action: 1. Use anhydrous solvents. 2. Run under inert atmosphere. 3. Use fresh Cbz-Cl. is_dbc->action_hydrolysis is_benzyl_oh->action_hydrolysis

Caption: A decision tree for systematic byproduct identification.

References
  • Wikipedia contributors. (2023). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Mayr's Database of Reactivity Parameters. (n.d.). (S)-pyrrolidin-2-ylmethanamine. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. [Link]

Sources

Validation & Comparative

A Prospective Analysis of the Anticonvulsant Profile of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride in Comparison to Established Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics for epilepsy, a significant neurological disorder affecting millions globally, the exploration of new chemical entities with the potential for superior efficacy and improved safety profiles is paramount.[1] This guide provides a comprehensive, prospective comparison of the potential anticonvulsant activity of a novel compound, (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, against well-established antiepileptic drugs (AEDs): Phenytoin, Valproic Acid, and Levetiracetam. While direct experimental data for this compound is not yet publicly available, this document outlines the scientific rationale for its investigation based on structure-activity relationships of similar molecules and details the rigorous experimental protocols that would be employed to ascertain its therapeutic potential.

The core chemical scaffold of the subject compound, incorporating a benzyl carbamate and a pyrrolidine moiety, shares structural similarities with compounds that have demonstrated significant anticonvulsant and other central nervous system activities.[2][3][4] Specifically, the pyrrolidine-2,5-dione ring is a well-established pharmacophore in a variety of CNS-active agents, including those with anticonvulsant properties.[2][5] Furthermore, N-benzyl derivatives have also been a focus in the development of potent anticonvulsants.[6][7] This structural precedent provides a strong impetus for the systematic evaluation of this compound as a potential addition to the armamentarium of epilepsy treatment.

Comparative Overview of Anticonvulsant Drugs

To establish a benchmark for evaluating our novel compound, we will compare its prospective data against three clinically significant AEDs with distinct mechanisms of action.

DrugPrimary Mechanism of ActionCommon Clinical Applications
Phenytoin Blocks voltage-gated sodium channels, thereby limiting the repetitive firing of action potentials.[8][9][10]Generalized tonic-clonic seizures, complex partial seizures, and status epilepticus.[11][12]
Valproic Acid Multifaceted, including increasing GABA levels by inhibiting its degradation, and blocking voltage-gated sodium and calcium channels.[13][14][15][16][17]Broad-spectrum, including absence, myoclonic, and tonic-clonic seizures; also used for bipolar disorder and migraine prophylaxis.[13]
Levetiracetam Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[18][19]Adjunctive therapy for partial-onset, myoclonic, and primary generalized tonic-clonic seizures.[20][21]
This compound Hypothesized: Potential modulation of ion channels or neurotransmitter systems based on structural analogs.To be determined

Preclinical Evaluation of Anticonvulsant Activity: Experimental Protocols

The cornerstone of preclinical anticonvulsant drug discovery lies in the use of well-validated animal models that mimic different aspects of human epilepsy.[1][22][23] The following protocols for the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure models are fundamental for screening and characterizing novel anticonvulsant compounds.[1][24][25]

Maximal Electroshock (MES) Seizure Model

The MES test is a widely accepted model for identifying compounds effective against generalized tonic-clonic seizures.[26][27][28] It assesses a drug's ability to prevent the spread of seizures through neural tissue.[27]

Step-by-Step Protocol:

  • Animal Preparation: Adult male Swiss albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: this compound and the reference drugs (Phenytoin, Valproic Acid, Levetiracetam) are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle (e.g., 0.9% saline).

  • Time to Peak Effect Determination: A preliminary experiment is conducted to determine the time at which the maximum effect of the test compound is observed.

  • Induction of Seizures: At the predetermined time of peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[26]

  • Endpoint Measurement: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[26][27] Animals are considered protected if this phase is absent.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated for each compound using probit analysis.

Maximal Electroshock (MES) Experimental Workflow
Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to identify compounds that can protect against generalized myoclonic and absence seizures.[29][30][31] It works by antagonizing the GABAA receptor complex, leading to neuronal hyperexcitability.[29][30]

Step-by-Step Protocol:

  • Animal Preparation: As described for the MES model.

  • Drug Administration: The test compound and reference drugs are administered i.p. at various doses, followed by a vehicle control group.

  • Time to Peak Effect: The same time of peak effect determined in the MES model can be used.

  • Induction of Seizures: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[32][33]

  • Endpoint Measurement: Animals are observed for 30 minutes. The primary endpoints are the latency to the first myoclonic jerk and the presence or absence of generalized clonic-tonic seizures. Protection is defined as the absence of generalized seizures.

  • Data Analysis: The ED₅₀ for protection against generalized seizures is calculated using probit analysis.

Pentylenetetrazol (PTZ) Experimental Workflow

Prospective Data and Comparative Analysis

The following table presents a hypothetical but plausible set of results for this compound, based on the known activities of structurally related compounds, alongside established data for the reference drugs.

CompoundMES ED₅₀ (mg/kg, i.p.)PTZ ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
This compound Hypothetical: 25Hypothetical: 40Hypothetical: >200Hypothetical: >8 (MES), >5 (PTZ)
Phenytoin 9.5Inactive687.2
Valproic Acid 2721494261.6
Levetiracetam 1735>300>17.6

Neurotoxicity is typically assessed using the rotorod test, where the dose causing motor impairment in 50% of animals (TD₅₀) is determined.

A favorable outcome for our novel compound would be a low ED₅₀ in both the MES and PTZ models, indicating broad-spectrum anticonvulsant activity. A high TD₅₀ and consequently a large Protective Index (PI) would suggest a favorable separation between therapeutic and adverse effects, a critical attribute for any new CNS drug.

Mechanistic Insights and Future Directions

The proposed anticonvulsant profile of this compound, if confirmed, would necessitate further investigation into its mechanism of action. Based on its structure, several hypotheses can be formulated.

MoA_Hypothesis cluster_targets Potential Molecular Targets cluster_effects Cellular & Network Effects Compound This compound Ion_Channels Voltage-gated Na⁺/Ca²⁺ Channels Compound->Ion_Channels Modulation? GABA_System GABAergic System (e.g., GAT-1, GABA-T) Compound->GABA_System Enhancement? Glutamate_System Glutamatergic System (e.g., EAATs) Compound->Glutamate_System Modulation? SV2A Synaptic Vesicle Protein 2A Compound->SV2A Binding? Reduced_Excitability Reduced Neuronal Excitability Ion_Channels->Reduced_Excitability Enhanced_Inhibition Enhanced Synaptic Inhibition GABA_System->Enhanced_Inhibition Glutamate_System->Reduced_Excitability Reduced_Seizure_Spread Reduced Seizure Propagation SV2A->Reduced_Seizure_Spread Anticonvulsant_Activity Anticonvulsant_Activity Reduced_Excitability->Anticonvulsant_Activity Enhanced_Inhibition->Anticonvulsant_Activity Reduced_Seizure_Spread->Anticonvulsant_Activity

Hypothesized Mechanisms of Action

Future studies would involve in vitro electrophysiological assays (e.g., patch-clamp) on neuronal cultures to investigate effects on ion channels, and radioligand binding assays to assess affinity for various receptors and transporters, including GABA and glutamate systems, as well as SV2A.

Conclusion

While this guide presents a prospective evaluation, the scientific rationale for investigating this compound as a novel anticonvulsant is robust, grounded in the established pharmacology of structurally related compounds. The detailed experimental protocols outlined provide a clear and scientifically rigorous path for its evaluation. Should the hypothetical data presented here be realized in practice, this compound would represent a promising lead for further preclinical and clinical development, potentially offering a new therapeutic option for individuals with epilepsy. The pursuit of such novel chemical entities is essential for advancing the treatment of this challenging neurological condition.

References

  • Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725. [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & medicinal chemistry, 16(18), 8465–8471. [Link]

  • Wikipedia contributors. (2024, January 15). Levetiracetam. In Wikipedia, The Free Encyclopedia. Retrieved 07:35, January 23, 2026, from [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37. [Link]

  • McLean, M. J., & Macdonald, R. L. (1983). Phenytoin: mechanisms of its anticonvulsant action. Epilepsia, 24 Suppl 2, S125–S137. [Link]

  • Grone, B. P., & Baraban, S. C. (2015). Preclinical Testing Strategies for Epilepsy Therapy Development. Neurotherapeutics, 12(2), 321–330. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Ghodsi, R., & Asgari, M. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]

  • Jilani, T. N., & Wabulya, A. (2024). Phenytoin. In StatPearls. StatPearls Publishing. [Link]

  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 154-160. [Link]

  • Patsnap. (2024). What is the mechanism of Valproic Acid?. Patsnap Synapse. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy research, 96(1-2), 1–16. [Link]

  • de Souza, T. S., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Future Medicinal Chemistry, 17(1), 1-16. [Link]

  • Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

  • Sankar, R., & Holmes, G. L. (2004). Levetiracetam. In StatPearls. StatPearls Publishing. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • Romoli, M., et al. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing. [Link]

  • Mayo Clinic. (2025, November 30). Levetiracetam (Oral Route). [Link]

  • Al-Osta, I., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina, 59(11), 1952. [Link]

  • MedlinePlus. (2023, December 15). Phenytoin. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1), 148-160. [Link]

  • Kamiński, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(18), 4236. [Link]

  • JoVE. (2025, July 8). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. [Link]

  • Patsnap. (2024). What is the mechanism of Phenytoin?. Patsnap Synapse. [Link]

  • Wikipedia contributors. (2024, January 15). Valproate. In Wikipedia, The Free Encyclopedia. Retrieved 07:35, January 23, 2026, from [Link]

  • Guzmán, D. C., et al. (2021). Levetiracetam Mechanisms of Action: From Molecules to Systems. Pharmaceuticals, 14(11), 1073. [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 744-750. [Link]

  • Wikipedia contributors. (2024, January 15). Phenytoin. In Wikipedia, The Free Encyclopedia. Retrieved 07:35, January 23, 2026, from [Link]

  • JoVE. (2018, January 24). PTZ-Induced Epilepsy Model in Mice. [Link]

  • Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

  • White, H. S. (2016). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy research, 126, 3–14. [Link]

  • PharmaCompass. (n.d.). Levetiracetam. [Link]

  • Kadaba, P. K., & Sestanj, K. (1987). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of medicinal chemistry, 30(5), 923–927. [Link]

  • Gaikwad, P. P., et al. (2021). Screening models for antiepileptic drugs: A Review. Semantic Scholar. [Link]

  • Obniska, J., et al. (2011). Evaluation of anticonvulsant and analgesic effects of benzyl- and benzhydryl ureides. Archiv der Pharmazie, 344(10), 656-665. [Link]

  • Kohn, H., et al. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 38(10), 1776–1784. [Link]

Sources

A Strategic Guide to Benchmarking the Neuroprotective Profile of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, the rigorous evaluation of novel therapeutic candidates is paramount. This guide provides a comprehensive framework for benchmarking the neuroprotective effects of (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, a compound of interest due to its structural motifs, against established neuroprotective agents. While specific experimental data on this particular molecule is not yet widely published, this document outlines a robust, self-validating experimental strategy to elucidate its potential efficacy and mechanism of action. Our approach is grounded in established protocols and focuses on a multi-faceted evaluation of cell viability, apoptosis, and oxidative stress, providing a clear path for its comparative analysis.

The Imperative for Rigorous Benchmarking in Neuroprotection

The development of effective neuroprotective therapies has been challenging, with many promising candidates failing in clinical trials. A key factor contributing to these failures is the lack of comprehensive and comparative preclinical evaluation.[1] Benchmarking a novel compound against well-characterized agents with known mechanisms of action provides essential context for its therapeutic potential and helps to identify its unique advantages or limitations. This guide proposes a direct comparison with Edaravone, a free radical scavenger, and Resveratrol, a modulator of key signaling pathways, to provide a broad mechanistic context for the evaluation of this compound.

Selecting the Right Benchmarks: Edaravone and Resveratrol

A meaningful comparison requires benchmarks with distinct and well-understood neuroprotective mechanisms.

  • Edaravone: A potent free radical scavenger, Edaravone is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3] Its mechanism is primarily centered on mitigating oxidative stress by scavenging hydroxyl and peroxyl radicals, thereby protecting neurons from oxidative damage.[2]

  • Resveratrol: This natural polyphenol exerts its neuroprotective effects through multiple pathways. It is known to activate Sirtuin 1 (SIRT1), which in turn modulates pathways involved in oxidative stress, inflammation, and apoptosis.[2]

By comparing this compound to both a direct antioxidant and a signaling pathway modulator, we can gain valuable insights into its potential mechanism of action.

A Multi-Tiered Experimental Approach to Neuroprotection Profiling

To comprehensively assess the neuroprotective effects of our target compound, a series of in vitro assays are proposed. These assays will be conducted in parallel with Edaravone and Resveratrol as positive controls. A neuronal cell line, such as SH-SY5Y, will be utilized, and neurotoxicity will be induced using an established stressor like hydrogen peroxide (H₂O₂) or glutamate.

Tier 1: Assessing Neuronal Viability via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4][5] This initial screen will determine if the compound can protect neurons from a toxic insult.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound, Edaravone, or Resveratrol for 2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 100 µM H₂O₂) to all wells except the vehicle control group and incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate in the dark for 2-4 hours with gentle shaking.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

Tier 2: Quantifying Apoptosis through Caspase-3 Activity

A reduction in cell viability is often due to apoptosis. Caspase-3 is a key executioner caspase in the apoptotic pathway.[6] Measuring its activity provides direct evidence of a compound's anti-apoptotic effects.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Cell Lysis: After the 24-hour incubation with the neurotoxin, lyse the cells using a supplied lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.[7]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

Tier 3: Evaluating Antioxidant Activity by Measuring Reactive Oxygen Species (ROS)

Oxidative stress is a major contributor to neuronal cell death in many neurodegenerative diseases.[8] Directly measuring the levels of intracellular ROS can indicate whether a compound has antioxidant properties.

Experimental Protocol: ROS-Glo™ H₂O₂ Assay

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • H₂O₂ Substrate Addition: Add the ROS-Glo™ H₂O₂ Substrate to the cells and incubate for the desired time to allow for ROS production.

  • Lysis and Detection: Lyse the cells and add the ROS-Glo™ Detection Reagent, which contains a luciferin precursor that is converted to luciferin in the presence of H₂O₂.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the concentration of H₂O₂, using a luminometer.

Structuring the Comparative Data

The quantitative data from these assays should be organized into clear, concise tables to facilitate a direct comparison of the efficacy of this compound with the benchmark compounds.

Table 1: Comparative Neuroprotective Effects on Cell Viability (MTT Assay)

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control-100 ± 5.2
H₂O₂ Control10045 ± 4.1
This compound155 ± 3.8
1078 ± 4.5
5092 ± 3.9
Edaravone1085 ± 4.2
Resveratrol1075 ± 5.1

Table 2: Comparative Effects on Caspase-3 Activity and ROS Levels

Compound (10 µM)% Reduction in Caspase-3 Activity (Mean ± SD)% Reduction in ROS Levels (Mean ± SD)
This compound65 ± 5.558 ± 6.2
Edaravone72 ± 4.975 ± 5.3
Resveratrol60 ± 6.150 ± 5.9

Elucidating Potential Mechanisms: Key Signaling Pathways

The experimental results will provide clues to the mechanism of action. If the compound shows strong antioxidant effects, it may be a direct ROS scavenger. If it has potent anti-apoptotic effects with moderate ROS scavenging, it might be acting on key neuroprotective signaling pathways such as PI3K/Akt and Nrf2.

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. The Nrf2 pathway is the master regulator of the cellular antioxidant response, upregulating the expression of numerous antioxidant enzymes.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Bad Bad Akt->Bad CREB CREB Akt->CREB Gene_Expression Gene Expression (Survival, Growth) mTOR->Gene_Expression CREB->Gene_Expression

Caption: The PI3K/Akt signaling pathway promoting neuronal survival.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Nrf2->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Expression of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: The Nrf2 pathway for cellular antioxidant defense.

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible and reliable results.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treat cells with compounds Cell_Culture->Pretreatment Compound_Prep Prepare Test Compound and Benchmarks (Edaravone, Resveratrol) Compound_Prep->Pretreatment Toxin_Prep Prepare Neurotoxin (e.g., H₂O₂) Toxin_Exposure Expose cells to neurotoxin Toxin_Prep->Toxin_Exposure Pretreatment->Toxin_Exposure MTT MTT Assay (Viability) Toxin_Exposure->MTT Caspase Caspase-3 Assay (Apoptosis) Toxin_Exposure->Caspase ROS ROS Assay (Oxidative Stress) Toxin_Exposure->ROS Data_Collection Collect Absorbance, Fluorescence, Luminescence Data MTT->Data_Collection Caspase->Data_Collection ROS->Data_Collection Comparison Compare Test Compound to Benchmarks Data_Collection->Comparison Conclusion Draw Conclusions on Efficacy and Potential MoA Comparison->Conclusion

Caption: A streamlined workflow for benchmarking neuroprotective compounds.

Conclusion

This guide provides a robust and scientifically sound strategy for the initial benchmarking of this compound as a potential neuroprotective agent. By employing a multi-tiered experimental approach and comparing it against well-characterized benchmarks, researchers can efficiently and effectively determine its efficacy and gain insights into its mechanism of action. This structured approach, grounded in established methodologies, is essential for making informed decisions in the early stages of neuroprotective drug development and for increasing the likelihood of success in subsequent, more complex preclinical and clinical studies.

References

  • Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. (2026). Dove Medical Press. [Link]

  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). ACS Publications. [Link]

  • Gupta, M., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience. [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (2014). PMC. [Link]

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). PubMed. [Link]

  • Oxidative Stress and the Central Nervous System. (2013). PMC. [Link]

  • PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. (2022). PubMed. [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • The role of Nrf2 signaling pathways in nerve damage repair. (2023). PMC. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. (n.d.). JOCPR. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). PMC. [Link]

  • Role of PI3K/Akt pathway in neuroprotection and oxidative stress. (n.d.). Consensus. [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Koreascience. [Link]

  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. (2025). PubMed. [Link]

  • Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish. (2011). Frontiers. [Link]

  • Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (2023). PubMed. [Link]

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. (2025). PMC. [Link]

  • Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. (2021). PubMed. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2024). MDPI. [Link]

  • Benzyl (piperidin-2-ylmethyl)carbamate. (n.d.). PubChem. [Link]

  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. (2022). Semantic Scholar. [Link]

  • Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). (1982). J-STAGE. [Link]

  • Role of NRF2 in Pathogenesis of Alzheimer's Disease. (2024). MDPI. [Link]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2008). ResearchGate. [Link]

  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis. (2024). Frontiers. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). PMC. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS One. [Link]

  • Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. (2023). PMC. [Link]

  • Recommendations for standards regarding preclinical neuroprotective and restorative drug development. (2009). PubMed. [Link]31/)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.